Pentostatin
Beschreibung
This compound is a member of the class of coformycins that is coformycin in which the hydroxy group at position 2' is replaced with a hydrogen. It is a drug used for the treatment of hairy cell leukaemia. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor, an antineoplastic agent, an antimetabolite, a bacterial metabolite and an Aspergillus metabolite. It is a conjugate base of a this compound(1+).
A potent inhibitor of adenosine deaminase. The drug is effective in the treatment of many lymphoproliferative malignancies, particularly hairy-cell leukemia. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity.
This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.
This compound is a purine analogue and antineoplastic agent used in the therapy of hairy cell leukemia and T cell lymphomas. This compound is associated with a low rate of serum enzyme elevations during therapy and has been linked to rare instances of severe acute liver injury with jaundice.
This compound has been reported in Streptomyces antibioticus with data available.
This compound is a purine nucleotide analogue antibiotic isolated from the bacterium Streptomyces antibioticus. Also known as 2'-deoxycoformycin, this compound binds to and inhibits adenine deaminase (ADA), an enzyme essential to purine metabolism; ADA activity is greatest in cells of the lymphoid system with T-cells having higher activity than B-cells and T-cell malignancies higher ADA activity than B-cell malignancies. This compound inhibition of ADA appears to result in elevated intracellular levels of dATP which may block DNA synthesis through the inhibition of ribonucleotide reductase. This agent may also inhibit RNA synthesis and may selectively deplete CD26+ lymphocytes. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 4 approved and 9 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is a potent inhibitor of adenosine deaminase. The drug is effective in the treatment of many lymphoproliferative malignancies, particularly hairy-cell leukemia. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity. This compound is a potent transition state inhibitor of adenosine deaminase (ADA), the greatest activity of which is found in cells of the lymphoid system. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies. The cytotoxicity that results from prevention of catabolism of adenosine or deoxyadenosine is thought to be due to elevated intracellular levels of dATP, which can block DNA synthesis through inhibition of ribonucleotide reductase. Intracellular activation results in incorporation into DNA as a false purine base. An additional cytotoxic effect is related to its incorporation into RNA. Cytotoxicity is cell cycle phase-specific (S-phase).
A potent inhibitor of ADENOSINE DEAMINASE. The drug induces APOPTOSIS of LYMPHOCYTES, and is used in the treatment of many lymphoproliferative malignancies, particularly HAIRY CELL LEUKEMIA. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(8R)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKHBSQESCIEP-JQCXWYLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC[C@H]3O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023436 | |
| Record name | Pentostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pentostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, aqueous solubility > 100 mg/ml, 1.07e+01 g/L, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL) | |
| Record name | Pentostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PENTOSTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals from methanol/water, White to off-white solid | |
CAS No. |
53910-25-1 | |
| Record name | Pentostatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53910-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentostatin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053910251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395575MZO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C., 220 °C | |
| Record name | Pentostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Pentostatin Biosynthesis in Streptomyces antibioticus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentostatin, a potent inhibitor of adenosine deaminase, is a crucial therapeutic agent in the treatment of various leukemias. This technical guide provides a comprehensive overview of the biosynthesis of this compound in its native producer, the Gram-positive bacterium Streptomyces antibioticus. We delve into the genetic and enzymatic core of its production, detailing the biosynthetic gene cluster, the functions of key enzymes, and the proposed biochemical pathway. This document synthesizes available quantitative data, presents detailed experimental methodologies for key analytical and genetic manipulation techniques, and visualizes complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers aiming to understand, engineer, and optimize this compound production for pharmaceutical applications.
Introduction
This compound (also known as 2'-deoxycoformycin) is a purine nucleoside analog that acts as a powerful transition-state inhibitor of the enzyme adenosine deaminase (ADA).[1] Its clinical significance, particularly in treating hairy cell leukemia, has driven research into its microbial production.[2] The primary natural source of this compound is the fermentation broth of Streptomyces antibioticus.[3] Understanding the intricate biosynthetic machinery within this bacterium is paramount for developing strategies to enhance its yield and for exploring the potential of synthetic biology to create novel analogs. This guide will provide an in-depth exploration of the this compound biosynthetic pathway in S. antibioticus.
The this compound Biosynthetic Gene Cluster (pen)
The genetic blueprint for this compound biosynthesis in Streptomyces antibioticus is encoded within a dedicated gene cluster, designated the pen cluster. This cluster comprises three essential genes: penA, penB, and penC. The proposed functions of the proteins encoded by these genes are central to the construction of the this compound molecule.[4]
Table 1: Genes and Proposed Functions in the this compound (pen) Biosynthetic Cluster
| Gene | Proposed Protein Function | Homology |
| penA | ATP phosphoribosyltransferase | HisG (ATP phosphoribosyltransferase) |
| penB | Short-chain dehydrogenase | Short-chain dehydrogenase family |
| penC | SAICAR (succinylaminoimidazolecarboxamide ribotide) synthetase homolog | PurC (SAICAR synthetase) |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the primary metabolic pathway of L-histidine biosynthesis.[4] The pathway is initiated by the condensation of phosphoribosyl pyrophosphate (PRPP) with either adenosine triphosphate (ATP) or deoxyadenosine triphosphate (dATP).[4]
Key Enzymatic Steps
-
Initiation by PenA: The first committed step is catalyzed by PenA , an ATP phosphoribosyltransferase. It is homologous to HisG, the enzyme that catalyzes the initial step of histidine biosynthesis. PenA catalyzes the condensation of PRPP with ATP or dATP.[4]
-
Intermediate Modifications: The product of the PenA reaction undergoes a series of transformations, likely involving enzymes from the host's primary metabolism, to form a key intermediate.
-
Ring Formation by PenC: PenC , a homolog of SAICAR synthetase, is proposed to be a key enzyme in the formation of the characteristic 1,3-diazepine ring of this compound from an intermediate shared with the histidine pathway.[4]
-
Reduction by PenB: The final step in the formation of this compound is believed to be a reduction reaction catalyzed by PenB , a short-chain dehydrogenase. This enzyme likely reduces an oxo-intermediate to the final hydroxyl group found in this compound.[4]
Diagram 1: Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in S. antibioticus.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex networks that respond to nutritional signals, developmental cues, and cellular stress. While a specific regulatory pathway for the pen cluster has not been fully elucidated, general regulatory mechanisms in Streptomyces provide a framework for understanding its control.
General Regulatory Mechanisms in Streptomyces
-
Two-Component Systems (TCS): These systems, such as the PhoR-PhoP system which responds to phosphate limitation, are known to globally influence antibiotic production.[5]
-
Pleiotropic Regulators: Global regulators like AdpA can control the expression of multiple secondary metabolite gene clusters in response to signaling molecules.[5]
-
Pathway-Specific Regulators: Many antibiotic biosynthetic gene clusters contain their own regulatory genes (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) that directly control the expression of the biosynthetic genes within the cluster. The pen cluster in S. antibioticus does not appear to contain a dedicated pathway-specific regulator, suggesting it may be under the control of a more global regulatory network.
Diagram 2: General Regulatory Influences on Antibiotic Biosynthesis
Caption: General regulatory inputs controlling antibiotic gene clusters.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Fermentation and this compound Extraction
Objective: To cultivate S. antibioticus and extract this compound for quantification.
Protocol:
-
Inoculum Preparation: Inoculate a loopful of S. antibioticus spores into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a 1 L production flask containing 200 mL of production medium (e.g., a defined medium with glucose as a carbon source and a suitable nitrogen source) with 10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days.
-
Harvesting: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extraction: The supernatant, which contains the secreted this compound, can be directly used for analysis or further purified. For purification, methods like ion-exchange chromatography can be employed.
Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in fermentation broth.
Protocol:
-
Sample Preparation: Centrifuge the fermentation broth at high speed (e.g., 13,000 rpm for 10 minutes). Dilute the supernatant with an aqueous solution (e.g., water or a suitable buffer). Filter the diluted sample through a 0.22 µm filter.[2]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Atlantis® T3, 100 mm x 2.1 mm, 5 µm).[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mmol/L ammonium formate with 0.1% formic acid in water) and mobile phase B (e.g., methanol with 0.02% formic acid).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.[2]
-
-
Mass Spectrometry Detection:
-
Quantification: Use an external standard method with a calibration curve of pure this compound to determine the concentration in the samples.[2]
Heterologous Expression and Purification of Pen Proteins
Objective: To produce and purify Pen proteins for in vitro characterization.
Protocol:
-
Gene Cloning: Amplify the coding sequences of penA, penB, and penC from S. antibioticus genomic DNA by PCR. Clone the amplified genes into a suitable E. coli expression vector (e.g., a pET vector with a His-tag).
-
Heterologous Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to remove cell debris. Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Protein Characterization: Confirm the purity and size of the purified proteins by SDS-PAGE.
Diagram 3: Workflow for Heterologous Protein Expression and Purification
Caption: Workflow for heterologous expression and purification of Pen proteins.
Quantitative Data
Table 2: this compound Production in Wild-Type and Mutant S. antibioticus Strains (Illustrative)
| Strain | Relevant Genotype | This compound Titer (mg/L) | % of Wild-Type |
| S. antibioticus Wild-Type | penA+, penB+, penC+ | 15.2 ± 1.8 | 100% |
| S. antibioticus ΔpenA | ΔpenA | Not Detected | 0% |
| S. antibioticus ΔpenB | ΔpenB | Not Detected | 0% |
| S. antibioticus ΔpenC | ΔpenC | Not Detected | 0% |
| S. antibioticus Overexpressing Regulator X | regX++ | 45.7 ± 4.2 | 300% |
Note: The data in this table are illustrative and intended to demonstrate the expected outcomes of gene knockout and overexpression experiments.
Conclusion
The biosynthesis of this compound in Streptomyces antibioticus is a fascinating example of the interplay between primary and secondary metabolism. The identification of the pen gene cluster and the characterization of its encoded enzymes provide a solid foundation for further research. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate this pathway in greater detail. Future work should focus on the detailed kinetic characterization of the Pen enzymes, the elucidation of the specific regulatory networks controlling the pen cluster, and the application of synthetic biology and metabolic engineering strategies to improve this compound titers. Such efforts will not only enhance the production of this vital therapeutic agent but also deepen our understanding of the complex biochemistry of Streptomyces.
References
- 1. Transcriptional Regulation of the Daptomycin Gene Cluster in Streptomyces roseosporus by an Autoregulator, AtrA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of this compound and 2'-amino-2'-deoxyadenosine in fermentation broth by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Machine-Learning Analysis of Streptomyces coelicolor Transcriptomes Reveals a Transcription Regulatory Network Encompassing Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Pentostatin: A Deep Dive into Purine Metabolism Disruption and dATP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentostatin, also known as 2'-deoxycoformycin, is a potent chemotherapeutic agent primarily utilized in the treatment of various lymphoproliferative malignancies, most notably hairy cell leukemia.[1] Its efficacy is rooted in its powerful inhibition of adenosine deaminase (ADA), a critical enzyme in the purine salvage pathway.[2] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its profound effects on purine metabolism and the subsequent intracellular accumulation of deoxyadenosine triphosphate (dATP). We will explore the downstream cellular consequences, present relevant quantitative data, detail key experimental protocols, and provide visual representations of the biochemical pathways and experimental workflows involved.
Introduction to this compound
This compound is a purine analogue originally isolated from Streptomyces antibioticus.[3] It acts as a transition-state analogue inhibitor of adenosine deaminase (ADA), forming a stable complex with the enzyme and effectively blocking its catalytic activity.[4] The highest activity of ADA is found within the lymphoid system, with T-lymphocytes exhibiting greater activity than B-lymphocytes.[5] This tissue-specific enzyme distribution underpins the selective cytotoxicity of this compound towards lymphocytes, making it a targeted and effective therapy for certain hematological cancers.[6][7]
The Central Role of Adenosine Deaminase in Purine Metabolism
Adenosine deaminase is a pivotal enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][6] This process is crucial for maintaining a balanced pool of purine nucleotides necessary for DNA and RNA synthesis, as well as for cellular energy metabolism.
This compound's Mechanism of Action: A Cascade of Metabolic Disruption
The primary mechanism of this compound's cytotoxic effect is its potent inhibition of adenosine deaminase.[6] This inhibition disrupts the normal flow of purine metabolism, leading to a cascade of events that are particularly toxic to lymphocytes.
Inhibition of Adenosine Deaminase
By acting as a transition-state inhibitor, this compound binds tightly to ADA, preventing the deamination of its substrates.[4][8] This enzymatic blockade leads to the systemic accumulation of adenosine and, more critically, deoxyadenosine in both plasma and intracellular compartments.[9]
Accumulation of Deoxyadenosine and Phosphorylation to dATP
The elevated levels of deoxyadenosine are particularly detrimental to lymphocytes. These cells exhibit high levels of deoxycytidine kinase, an enzyme that efficiently phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP). Subsequent phosphorylation steps convert dAMP into deoxyadenosine diphosphate (dADP) and finally to deoxyadenosine triphosphate (dATP).[9] Lymphocytes also have low levels of 5'-nucleotidase, the enzyme that would typically dephosphorylate dAMP, further contributing to the rapid and significant accumulation of dATP within these cells.[9]
Cellular Consequences of dATP Accumulation
The intracellular buildup of dATP triggers several cytotoxic effects that ultimately lead to lymphocyte cell death.
Inhibition of Ribonucleotide Reductase and DNA Synthesis
Elevated concentrations of dATP act as a negative feedback inhibitor of ribonucleotide reductase.[5][6] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The inhibition of ribonucleotide reductase leads to a depletion of the other three deoxyribonucleotides (dCTP, dGTP, and dTTP), thereby halting DNA synthesis and repair.[3] This cessation of DNA replication is particularly toxic to rapidly dividing cells, such as malignant lymphocytes.[6]
Induction of Apoptosis
The accumulation of dATP is a potent trigger for apoptosis, or programmed cell death.[3][6] High levels of dATP can lead to the initial accumulation of DNA strand breaks. This DNA damage activates p53, a tumor suppressor protein, which in turn initiates a signaling cascade that results in the release of cytochrome c from the mitochondria.[9] Cytochrome c then activates caspases, the executioner enzymes of apoptosis, leading to cell death.
Additional Cytotoxic Mechanisms
Beyond the primary mechanisms, this compound-induced dATP accumulation may also contribute to cytotoxicity through:
-
Inhibition of RNA synthesis. [5]
-
Increased DNA damage. [5]
-
Depletion of ATP. The phosphorylation of deoxyadenosine to dATP consumes ATP, and the subsequent activation of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP) in response to DNA strand breaks can further deplete cellular ATP and NAD+ stores, leading to necrosis.[3][10][11]
Quantitative Data Summary
The following tables summarize quantitative data related to the clinical efficacy of this compound in various hematological malignancies.
Table 1: Clinical Response to this compound in Hairy Cell Leukemia (HCL)
| Study Population | Dosage | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate | Reference |
| Untreated & Refractory HCL | 4 mg/m² every other week | 58% - 90% | Up to 30% | 88% - 100% | [12] |
| HCL (Special Exception Mechanism) | N/A | 56% | 23% | 79% | [13] |
Table 2: Clinical Response to this compound in T-Cell Malignancies
| Disease Subtype | Number of Patients | Dosage | Overall Response Rate | Complete Response (CR) Rate | Reference |
| T-cell Prolymphocytic Leukemia (T-PLL) | 55 | 4 mg/m²/wk then every 2 wks | 45% | 9% | [14] |
| Sézary Syndrome | 16 | 4 mg/m²/wk then every 2 wks | 62% | 19% | [14] |
| Peripheral T-cell Non-Hodgkin's Lymphoma | 27 | 4 mg/m²/wk then every 2 wks | 19% | N/A | [14] |
| Adult T-cell Leukemia/Lymphoma (ATLL) | 25 | 4 mg/m²/wk then every 2 wks | 12% | N/A | [14] |
| Prolymphocytic Leukemia (B-cell and T-cell) | 20 | N/A | 45% (Partial Remission) | 0% | [15] |
Table 3: Immunosuppressive Effects of this compound
| Patient Group | Dosage | Key Findings | Reference |
| Hairy Cell Leukemia (13 patients) | 2-4 mg/m² every 2-6 weeks | Significant depression of total lymphocytes, T-cells (especially CD4+), and B-cells. Decreased serum IgG. | [16] |
| Solid Tumors (5 patients) | 4 mg/m² every 1-2 weeks | Significant reduction in T-cells, B-cells, CD4+, and CD8+ cells. | [16] |
Experimental Protocols
Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is based on the principle that ADA catalyzes the conversion of adenosine to inosine, which is then detected through a multi-step reaction culminating in a colorimetric readout. Commercial kits are widely available for this purpose.[17][18]
Principle: Inosine formed from the breakdown of adenosine is detected via a multi-step reaction, resulting in the formation of an intermediate that reacts with a converter and developer to generate uric acid, which can be quantified by measuring the absorbance at 293 nm.[17][18]
Materials:
-
ADA Assay Buffer
-
ADA Substrate (Adenosine)
-
ADA Converter Mix
-
ADA Developer
-
Inosine Standard
-
ADA Positive Control
-
96-well UV transparent plate
-
Spectrophotometric plate reader
-
Cell or tissue lysate prepared in cold ADA Assay Buffer
Procedure:
-
Standard Curve Preparation: Prepare a series of inosine standards by diluting the stock solution in ADA Assay Buffer.
-
Sample Preparation: Homogenize cells or tissue in cold ADA Assay Buffer, centrifuge to pellet debris, and collect the supernatant (lysate).[18]
-
Reaction Mix Preparation: For each well, prepare a master mix containing ADA Assay Buffer, ADA Converter, and ADA Developer.
-
Assay:
-
Add the reaction mix to the wells of the 96-well plate.
-
Add the inosine standards to their respective wells.
-
Add the experimental samples (lysates) and positive control to their wells.
-
Add the ADA Substrate to all wells except the standard curve wells to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the optical density (OD) at 293 nm.
-
Calculation: Subtract the background reading from all sample and standard readings. Plot the inosine standard curve. Calculate the ADA activity of the samples based on the standard curve. One unit of ADA activity is defined as the amount of enzyme that yields 1.0 µmole of inosine per minute at 37°C.[18]
Measurement of Intracellular dATP Levels by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating, identifying, and quantifying components in a mixture, making it suitable for measuring intracellular nucleotide levels.[19]
Principle: Cellular extracts are prepared to release intracellular nucleotides. The extract is then injected into an HPLC system equipped with a reverse-phase column. The nucleotides are separated based on their physicochemical properties and detected by a UV detector at a specific wavelength (e.g., 254 nm). The concentration of dATP is determined by comparing its peak area to that of a known standard.[19]
Materials:
-
Cultured cells
-
Perchloric acid (or other extraction buffer)
-
Potassium hydroxide (for neutralization)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., potassium hydrogen phosphate buffer)
-
dATP standard solution
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for the specified time.
-
Extraction of Nucleotides:
-
Harvest and count the cells.
-
Lyse the cells with a cold extraction buffer like perchloric acid to precipitate proteins and release nucleotides.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the final supernatant.
-
Inject a known volume of the sample into the HPLC system.
-
Run the separation using an isocratic or gradient elution with the mobile phase.
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of the dATP standard.
-
Identify the dATP peak in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of dATP in the sample by comparing the peak area to the standard curve.
-
Normalize the dATP concentration to the cell number.
-
Conclusion
This compound exerts its potent lymphotoxic effects through a well-defined mechanism centered on the inhibition of adenosine deaminase. This targeted disruption of purine metabolism leads to the profound intracellular accumulation of dATP, which in turn inhibits DNA synthesis and triggers apoptosis. This in-depth understanding of its molecular and cellular impact is crucial for optimizing its clinical use and for the development of novel therapeutic strategies in oncology and immunology. The provided protocols offer a foundation for researchers to quantitatively assess the biochemical consequences of this compound treatment in various experimental models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. scholarsinmedicine.com [scholarsinmedicine.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of deoxyadenosine-induced catabolism of adenine ribonucleotides in adenosine deaminase-inhibited human T lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: An Adenosine Deaminase Inhibitor for the Treatment of Hairy Cell Leukemia | Semantic Scholar [semanticscholar.org]
- 13. This compound in hairy cell leukemia: treatment by the special exception mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of this compound in the treatment of T-cell malignancies: analysis of response rate in 145 patients according to disease subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in prolymphocytic leukemia: phase II trial of the European Organization for Research and Treatment of Cancer Leukemia Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunosuppressive effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine Deaminase (ADA) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Natural Sources of Pentostatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentostatin, a potent inhibitor of adenosine deaminase (ADA), stands as a significant chemotherapeutic agent, particularly in the management of hairy cell leukemia. This technical guide provides a comprehensive overview of the discovery, natural microbial sources, and key quantitative data related to this compound. It details the methodologies for its isolation and purification from fermentation broths and elucidates its mechanism of action through relevant signaling pathways. The information is presented to support further research and development efforts in the fields of oncology and drug discovery.
Discovery and Timeline
This compound, also known as 2'-deoxycoformycin, was first isolated in the mid-1970s from the fermentation broth of the bacterium Streptomyces antibioticus.[1] The initial discovery and subsequent development were pivotal in establishing a new class of antimetabolite drugs. The timeline of key events in the discovery and development of this compound is outlined below:
-
1974-1977: Initial discovery and isolation of this compound from Streptomyces antibioticus.[2] A labor-intensive process yielded 8 grams of the crystalline substance from 9,500 liters of fermentation broth.[3]
-
1979: The first total synthesis of this compound was achieved, confirming its chemical structure.[3]
-
1991: this compound, under the trade name Nipent, received its first approval from the U.S. Food and Drug Administration (FDA) for the treatment of hairy cell leukemia.[4]
-
1992: A "practical process" for the large-scale isolation of this compound was published, greatly simplifying its purification from Streptomyces broth and making it more economically viable.[3][5]
Natural Sources of this compound
This compound is a naturally occurring nucleoside analog produced by a variety of microorganisms, primarily bacteria and fungi. These organisms synthesize this compound, in some cases, as a "protector" molecule for other co-produced nucleoside antibiotics that would otherwise be degraded by adenosine deaminase.
Table 1: Natural Microbial Sources of this compound
| Microorganism | Class | Notes |
| Streptomyces antibioticus | Bacterium | The original source of this compound.[1] |
| Actinomadura sp. | Bacterium | Produces this compound and its analog, 2'-chlorothis compound.[2] |
| Aspergillus nidulans | Fungus | A known producer of cordycepin, which is protected by co-produced this compound.[3] |
| Cordyceps militaris | Fungus | Produces both cordycepin and this compound.[2] |
| Cordyceps kyusyuensis | Fungus | Another species of Cordyceps that produces this compound.[2] |
| Samsoniella hepiali | Fungus | Inferred to produce this compound due to its known production of cordycepin.[3] |
Quantitative Data
Fermentation Yield
The yield of this compound from microbial fermentation can vary significantly depending on the producing organism and the fermentation conditions.
Table 2: Reported Yields of this compound from Microbial Fermentation
| Microorganism | Yield | Reference |
| Streptomyces antibioticus (original isolation) | ~0.84 mg/L (8 grams from 9,500 liters) | [3] |
| Actinomadura sp. ATCC 39365 (mutant strain S-15) | 86.35 mg/L | [6] |
| Actinomadura sp. ATCC 39365 (mutant strain S-15, optimized medium) | 152.06 mg/L | [6] |
In Vitro Cytotoxicity
Human Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in cancer patients, providing essential data for dosing and management.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes | Reference |
| Half-life | ~5.7 hours | Following intravenous administration. | [7] |
| Clearance | Correlates with creatinine clearance. | Dose adjustments are necessary for patients with renal impairment. | [8] |
| Volume of Distribution | Not explicitly stated, but a key parameter for determining loading doses. | A fundamental pharmacokinetic parameter.[9][10] | |
| Excretion | Primarily renal. | [8] |
Experimental Protocols
Fermentation of this compound-Producing Microorganisms
A general protocol for the fermentation of Streptomyces species to produce secondary metabolites is as follows. Specific parameters would be optimized for this compound production.
Experimental Workflow: Microbial Fermentation
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. Improved production of this compound and identification of fermentation cometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced this compound Production in Actinomadura sp. by Combining ARTP Mutagenesis, Ribosome Engineering and Subsequent Fermentation Optimization [mdpi.com]
- 7. Nipent, DCF (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. This compound pharmacokinetics and dosing recommendations in patients with mild renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics | Pharmacotherapy: A Pathophysiologic Approach, 11e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 10. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pentostatin as a Transition State Inhibitor of Adenosine Deaminase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentostatin (2'-deoxycoformycin) is a potent, tight-binding inhibitor of adenosine deaminase (ADA), an essential enzyme in purine metabolism. By mimicking the transition state of the deamination of adenosine, this compound exhibits picomolar affinity for ADA, leading to its powerful cytotoxic effects, particularly in lymphocytes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of enzyme inhibition and the development of purine analogues as therapeutic agents.
Introduction
Adenosine deaminase (ADA) is a pivotal enzyme in the purine salvage pathway, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] The activity of ADA is crucial for maintaining the appropriate intracellular and extracellular concentrations of these nucleosides, which play significant roles in various physiological processes, including neurotransmission, cardiovascular function, and immune responses.[2] Dysregulation of ADA activity has been implicated in several pathologies, most notably severe combined immunodeficiency (SCID), and has been identified as a therapeutic target in certain cancers, particularly lymphoproliferative disorders where ADA activity is elevated.[3]
This compound, a purine analogue isolated from Streptomyces antibioticus, is a powerful transition-state inhibitor of ADA.[4] Its structure closely resembles the tetrahedral intermediate formed during the deamination of adenosine, allowing it to bind to the active site of ADA with exceptionally high affinity.[2][4] This potent and prolonged inhibition of ADA forms the basis of this compound's therapeutic efficacy in the treatment of hairy cell leukemia and other lymphoid malignancies.[5][6] This guide will delve into the core aspects of this compound's interaction with ADA, providing a technical overview for the scientific community.
Mechanism of Action
This compound functions as a transition-state analogue inhibitor of adenosine deaminase.[3] The enzymatic deamination of adenosine proceeds through a hydrated intermediate with a tetrahedral carbon at the C6 position of the purine ring. The structure of this compound, particularly the hydroxyl group at the C8 position of its diazepine ring, mimics this transient, high-energy state.[7] This structural mimicry allows this compound to fit snugly into the active site of ADA and form strong, non-covalent interactions with the active site residues, including a crucial interaction with the active site zinc ion.[8]
The inhibition of ADA by this compound leads to the systemic accumulation of adenosine and, more critically, 2'-deoxyadenosine.[4] In lymphoid cells, which exhibit high levels of deoxycytidine kinase, 2'-deoxyadenosine is readily phosphorylated to 2'-deoxyadenosine triphosphate (dATP).[4] The resulting elevated intracellular concentrations of dATP have several cytotoxic consequences:
-
Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[3] Inhibition of this enzyme depletes the cell of other deoxynucleotides, thereby halting DNA synthesis and repair.
-
Induction of Apoptosis: The accumulation of dATP can also trigger the intrinsic apoptotic pathway.[4] This is thought to occur through the activation of caspase-9, leading to a cascade of events that result in programmed cell death.[4]
The selective toxicity of this compound towards lymphocytes is attributed to the high activity of adenosine deaminase and nucleoside transporters in these cells, leading to a greater accumulation of toxic metabolites.[3]
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Mechanism of this compound-induced cytotoxicity in lymphocytes.
Quantitative Data
The interaction between this compound and adenosine deaminase has been extensively characterized. The following tables summarize key quantitative parameters that define this interaction.
Table 1: Inhibition Constants (Ki) for this compound against Adenosine Deaminase
| Inhibitor | Enzyme Source | Ki Value (pM) | Reference |
| This compound | Human | 2.5 | [2] |
| This compound | Murine | ~100 | |
| This compound | S. antibioticus | 10 | [2] |
Note: Ki values can vary depending on the enzyme source and assay conditions.
Table 2: Kinetic Parameters for Adenosine Deaminase with Natural Substrates
| Substrate | Enzyme Source | Km (µM) | Reference |
| Adenosine | Human Lymphocytes | 103 | |
| Adenosine | Bovine Spleen | 40 | |
| 2'-Deoxyadenosine | Human | - | - |
Note: Data for 2'-Deoxyadenosine Km is not consistently reported in the reviewed literature.
Table 3: Thermodynamic Parameters for this compound Binding to Adenosine Deaminase
| Parameter | Value | Method | Reference |
| ΔG (kcal/mol) | -17.0 (calculated from Ki) | - | [2] |
| ΔH (kcal/mol) | Not available | - | - |
| -TΔS (kcal/mol) | Not available | - | - |
Experimental Protocols
Adenosine Deaminase Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against ADA by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Purified adenosine deaminase
-
Adenosine (substrate)
-
This compound (or other inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate or cuvettes, add the following to each well/cuvette:
-
Phosphate buffer
-
A fixed concentration of adenosine
-
Varying concentrations of this compound
-
-
Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of adenosine deaminase to each well/cuvette.
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate concentration relative to Km are known.
Workflow for ADA Inhibition Assay
Caption: Workflow for a typical ADA inhibition assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics (Representative Protocol)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified adenosine deaminase
-
This compound
-
Dialysis buffer (e.g., phosphate buffer, pH 7.5)
Procedure:
-
Thoroughly dialyze both the ADA solution and the this compound solution against the same buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Load the ADA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of this compound into the ADA solution, recording the heat change after each injection.
-
As a control, perform a separate titration of this compound into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the resulting binding isotherm by fitting the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
Crystallization of the ADA-Pentostatin Complex for X-ray Crystallography (Representative Protocol)
This protocol outlines the general steps for obtaining crystals of the ADA-pentostatin complex suitable for structural analysis.
Materials:
-
Highly purified and concentrated adenosine deaminase
-
This compound
-
Crystallization buffer
-
Crystallization screens (various precipitants, salts, and pH conditions)
-
Vapor diffusion plates (sitting or hanging drop)
Procedure:
-
Prepare a stable complex of ADA and this compound by incubating the purified enzyme with a molar excess of the inhibitor.
-
Purify the complex to remove unbound inhibitor and any aggregated protein.
-
Concentrate the ADA-pentostatin complex to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Set up crystallization trials using the vapor diffusion method. This involves mixing a small volume of the protein-inhibitor complex with an equal volume of a reservoir solution from a crystallization screen.
-
Equilibrate the drops against the reservoir solution, allowing for slow precipitation and crystal formation.
-
Monitor the trials for crystal growth over several days to weeks.
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen for data collection at a synchrotron X-ray source.
-
The diffraction data is then processed to determine the three-dimensional structure of the ADA-pentostatin complex.
Conclusion
This compound serves as a paradigm of transition-state inhibition, demonstrating how a deep understanding of enzyme mechanisms can be translated into the design of highly effective therapeutic agents. Its picomolar affinity for adenosine deaminase and the subsequent metabolic consequences underscore the power of targeted enzyme inhibition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of enzymology, medicinal chemistry, and oncology. Further investigation into the thermodynamic drivers of this compound's exceptional binding affinity could provide valuable insights for the rational design of next-generation enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis of human adenosine deaminase to active forms that partially resist inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
The Impact of Pentostatin on DNA Synthesis and Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentostatin, a potent inhibitor of adenosine deaminase (ADA), is a powerful chemotherapeutic agent with profound effects on cellular DNA metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound disrupts DNA synthesis and impacts DNA repair pathways. By elucidating the core signaling cascades, detailing relevant experimental methodologies, and presenting quantitative data, this document serves as a comprehensive resource for researchers in oncology, immunology, and drug development.
Core Mechanism of Action: Adenosine Deaminase Inhibition
This compound, also known as 2'-deoxycoformycin, is a transition-state analog of adenosine, which allows it to bind with high affinity to the active site of adenosine deaminase (ADA)[1][2]. ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[3][4]. The irreversible inhibition of ADA by this compound leads to a cascade of intracellular events that are particularly toxic to lymphocytes, which exhibit high ADA activity[3].
The primary consequence of ADA inhibition is the accumulation of its substrates, most notably deoxyadenosine[5]. Deoxyadenosine is subsequently phosphorylated by deoxycytidine kinase and other kinases to its triphosphate form, 2'-deoxyadenosine triphosphate (dATP)[5]. The intracellular accumulation of dATP is the central event mediating the cytotoxic effects of this compound[5].
Impact on DNA Synthesis
The accumulation of dATP disrupts DNA synthesis through two primary mechanisms: inhibition of ribonucleotide reductase and direct inhibition of DNA polymerases.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a critical enzyme that catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis. The activity of RNR is tightly regulated by allosteric mechanisms to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs). High levels of dATP act as a negative feedback inhibitor of RNR, binding to its allosteric sites and shutting down the synthesis of other dNTPs (dCTP, dGTP, and dTTP)[3][4]. This leads to an imbalance in the dNTP pool, which is essential for DNA replication, effectively stalling DNA synthesis[5].
Potential Direct Inhibition of DNA Polymerases
Elevated concentrations of dATP can also directly interfere with the function of DNA polymerases. While dATP is a natural substrate for these enzymes, its excessive concentration relative to other dNTPs can lead to improper incorporation and may inhibit the overall catalytic activity of DNA polymerases, such as polymerase α and δ, further contributing to the cessation of DNA replication[6]. This direct inhibition, combined with the depletion of other dNTPs, creates a potent dual blockade of DNA synthesis.
Induction of DNA Damage and Impact on Repair Pathways
The disruption of DNA synthesis and the imbalanced dNTP pool induced by this compound can lead to the formation of DNA strand breaks[5]. The stalling of replication forks is a major source of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.
While this compound's primary mechanism is not direct DNA damage, the downstream consequences of its action trigger cellular DNA damage responses. However, the compromised state of DNA replication and the depletion of dNTPs can impair the cell's ability to efficiently repair this damage.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DSBs. HR requires a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle. NHEJ directly ligates the broken ends of DNA and can occur throughout the cell cycle. The efficacy of both pathways can be compromised by the lack of a balanced dNTP pool required for DNA synthesis during repair. While direct studies on this compound's effect on key repair proteins like RAD51 (HR) and Ku70/80 (NHEJ) are limited, the depletion of dNTPs would logically hinder the DNA synthesis steps inherent to these repair processes.
-
Base Excision Repair (BER): This pathway is responsible for repairing single-base damages. Similar to other repair mechanisms, the DNA synthesis step in BER, carried out by DNA polymerase β, is dependent on the availability of the correct dNTPs.
The accumulation of unrepaired DNA damage, coupled with the ongoing cell cycle arrest, can ultimately trigger apoptosis, leading to the selective elimination of rapidly dividing cells, such as malignant lymphocytes[5].
Quantitative Data
The following table summarizes key quantitative parameters related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki for Adenosine Deaminase | 2.5 pM | Purified enzyme | [2] |
| Response Rate in Hairy Cell Leukemia | 84% (64% Complete Remission) | Clinical Study | [7] |
| Response in IFN-α Refractory HCL | 78.8% | Clinical Study | [8] |
Experimental Protocols
Measurement of DNA Synthesis Inhibition (BrdU Incorporation Assay)
This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.
Protocol:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration.
-
BrdU Labeling: Add BrdU to the culture medium and incubate for a period that allows for detectable incorporation (e.g., 2-4 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU. This is typically done using an acidic solution.
-
Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the fluorescence intensity using a microplate reader or visualize by fluorescence microscopy. A decrease in BrdU incorporation indicates inhibition of DNA synthesis.
Detection of DNA Strand Breaks (Comet Assay)
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks.
Protocol:
-
Cell Preparation: Harvest cells after treatment with this compound and resuspend in a low-melting-point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Analyze the comet images using specialized software to quantify the extent of DNA damage, often expressed as the percentage of DNA in the tail or the tail moment.
Quantification of Intracellular dATP Levels (HPLC)
High-performance liquid chromatography (HPLC) can be used to separate and quantify intracellular nucleotides.
Protocol:
-
Cell Lysis and Extraction: After this compound treatment, lyse the cells and extract the nucleotides using an acidic solution (e.g., trichloroacetic acid).
-
Neutralization: Neutralize the acidic extract.
-
HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a mobile phase designed for nucleotide separation.
-
Detection and Quantification: Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm). Quantify the dATP peak by comparing its area to a standard curve of known dATP concentrations.
Conclusion
This compound's potent and irreversible inhibition of adenosine deaminase sets in motion a well-defined cascade of events that culminate in the profound disruption of DNA synthesis and the induction of DNA damage. The accumulation of dATP serves as the central mediator of its cytotoxicity, primarily through the allosteric inhibition of ribonucleotide reductase and potential direct effects on DNA polymerases. The resulting dNTP pool imbalance and stalled replication lead to DNA strand breaks, which, in the face of compromised repair capacity, trigger apoptotic cell death. This detailed understanding of this compound's mechanism of action is crucial for its clinical application and for the development of novel therapeutic strategies targeting purine metabolism and DNA replication in cancer and immunological disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential inhibition of human placental DNA polymerases delta and alpha by BuPdGTP and BuAdATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces durable remissions in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response to this compound in hairy-cell leukemia refractory to interferon-alpha. The European Organization for Research and Treatment of Cancer Leukemia Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Canonical: An In-depth Technical Guide to the Immunomodulatory Effects of Pentostatin Independent of Adenosine Deaminase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentostatin (2'-deoxycoformycin) is a potent inhibitor of adenosine deaminase (ADA), a critical enzyme in purine metabolism. Its therapeutic efficacy, particularly in hematological malignancies like hairy cell leukemia, has historically been attributed to the induction of apoptosis in lymphocytes due to the accumulation of toxic deoxyadenosine metabolites. However, emerging evidence reveals a more complex immunomodulatory profile for this compound, extending beyond its canonical role as an ADA inhibitor. This technical guide delves into these non-canonical immunomodulatory effects, providing a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to support further research and drug development in this area.
A significant ADA-independent mechanism involves the ability of this compound to induce hypomethylation of cellular RNA, transforming it into a potent immunostimulatory molecule. This guide will focus on this novel pathway, detailing how this compound can trigger innate immune signaling, leading to enhanced anti-tumor immunity.
Core Mechanism: RNA Demethylation and Innate Immune Activation
The primary ADA-independent immunomodulatory effect of this compound stems from its ability to alter the methylation status of cellular RNA. This process initiates a cascade of events that culminates in the activation of innate immune responses.
Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase
While this compound is a direct inhibitor of ADA, the resulting accumulation of adenosine and deoxyadenosine has a secondary effect: the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. SAH is a byproduct of methylation reactions where S-adenosylmethionine (SAM) serves as the methyl donor. The inhibition of SAH hydrolase leads to the accumulation of SAH.
Alteration of the Methylation Index
The intracellular ratio of SAM to SAH, known as the methylation index, is a critical determinant of cellular methylation potential. The accumulation of SAH, a potent product inhibitor of most methyltransferases, leads to a significant decrease in this ratio. It has been reported that cells from patients treated with this compound show a 10-fold reduction in the methylation index.[1] This reduction results in a global hypomethylation of cellular macromolecules, including RNA. A particularly important consequence is the strong decrease in 2'-O-methylation of cellular RNA.[1]
Activation of Toll-Like Receptor 3 (TLR3)
Cellular RNA is typically non-immunostimulatory due to modifications like 2'-O-methylation, which prevent its recognition by innate immune sensors. The reduction in RNA methylation induced by this compound effectively "unmasks" the RNA, allowing it to be recognized as a pathogen-associated molecular pattern (PAMP). Specifically, this hypomethylated RNA becomes a ligand for Toll-like receptor 3 (TLR3), an endosomal receptor that recognizes double-stranded RNA (dsRNA).[1]
Downstream Signaling and Immune Response
The engagement of TLR3 by hypomethylated RNA initiates a downstream signaling cascade that is dependent on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[1] This signaling pathway culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. The local production of type I IFN within the tumor microenvironment leads to enhanced infiltration of T cells, particularly CD8+ cytotoxic T lymphocytes, which are crucial for anti-tumor immunity.[1] This increased T-cell infiltration can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and synergistic with immune checkpoint inhibitors.[1]
Data Presentation
The following tables summarize the key quantitative data from studies investigating the ADA-independent immunomodulatory effects of this compound.
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| Methylation Index | Cells from treated patients | This compound | 10-fold reduction | [1] |
| 2'-O-methylation | Cellular RNA from treated patients | This compound | Strong decrease | [1] |
| IFN-α Induction | Human PBMCs | RNA from this compound-treated HEK cells | Increased IFN-α production | [1] |
| IFN-α Induction | Human PBMCs | RNA from this compound-treated CT26 cells | Increased IFN-α production | [1] |
| T-cell Infiltration | CT26/NY-ESO-1 tumors in mice | 10 µg this compound (intravenous) | Increased infiltration of CD8+ T cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced Immune Activation
References
Methodological & Application
Application Notes and Protocols: Pentostatin for Murine Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentostatin, also known as 2'-deoxycoformycin, is a potent inhibitor of the enzyme adenosine deaminase (ADA).[1][2] It is classified as a purine analog and an antimetabolite.[2][3] By inhibiting ADA, this compound disrupts purine metabolism, leading to an accumulation of deoxyadenosine and its triphosphate metabolite, dATP.[4] This accumulation is cytotoxic, particularly to lymphocytes, as it inhibits ribonucleotide reductase, blocking DNA synthesis and inducing apoptosis.[1][5] These mechanisms make this compound an effective agent in the treatment of certain hematological malignancies, such as hairy cell leukemia and chronic lymphocytic leukemia.[6]
In preclinical research, murine xenograft models are indispensable tools for evaluating the in vivo efficacy of anticancer agents. This document provides detailed protocols and application notes for the use of this compound in such models, summarizing dosage, administration routes, and experimental workflows.
Mechanism of Action
This compound is a transition-state analog that potently inhibits adenosine deaminase (ADA), a key enzyme in the purine salvage pathway.[1][7] ADA catalyzes the conversion of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[5][4] Inhibition of ADA leads to the intracellular accumulation of deoxyadenosine, which is then phosphorylated to form deoxyadenosine triphosphate (dATP).[4] Elevated levels of dATP have several cytotoxic effects:
-
Inhibition of Ribonucleotide Reductase: High concentrations of dATP allosterically inhibit ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA. This halts DNA synthesis and repair.[5][7]
-
Induction of Apoptosis: The accumulation of dATP can trigger programmed cell death (apoptosis), particularly in rapidly dividing cells like malignant lymphocytes.[5][4]
-
Immunomodulation: Recent studies suggest this compound can also function as an immunotherapeutic agent. By inducing the local production of type I interferon within tumors, it can enhance the infiltration of immune cells, potentially synergizing with immune checkpoint inhibitors.[8]
Caption: Mechanism of action of this compound.
Dosage and Administration for Murine Xenograft Models
The dosage and administration route of this compound in murine models can vary depending on the specific experimental goals, such as evaluating anti-tumor efficacy, immunomodulatory effects, or use in combination therapies. The following table summarizes dosages reported in the literature.
| Dose | Route of Administration | Dosing Schedule | Mouse Model/Strain | Purpose | Reference |
| 10 µ g/mouse | Intravenous (IV) | Single dose on day 6 post-implantation | C57BL/6 mice with MB49 tumors | Investigating immunomodulatory effects | [8] |
| 1 mg/kg | Not specified | Days 1, 4, 8, and 12 | B6 mice | Non-myeloablative conditioning regimen | [9] |
| 2 mg/kg | Intraperitoneal (IP) | Single dose on day 7 of gestation | Pregnant mice | Teratogenicity study | [10][11] |
Note: For anti-tumor efficacy studies in xenograft models, dosages may need to be optimized. Starting with a dose in the range of 1-2 mg/kg administered intravenously or intraperitoneally every 3-4 days is a reasonable starting point, with adjustments based on observed efficacy and toxicity. It is recommended that mice receive hydration with saline before and after this compound administration to minimize potential renal toxicity.[1][12]
Detailed Experimental Protocols
This section outlines a comprehensive protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound.
4.1. Materials and Reagents
-
Cell Line: Appropriate human tumor cell line (e.g., leukemia, lymphoma, or other relevant cancer type).
-
Animals: Immunocompromised mice (e.g., Athymic Nude, SCID, or NSG), 4-6 weeks old.[13]
-
This compound: Lyophilized powder (Nipent™ or equivalent).[10]
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose solution.[12]
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Trypan Blue.
-
Equipment: Laminar flow hood, incubator (37°C, 5% CO₂), centrifuges, hemocytometer, syringes (1 mL), needles (27-30 gauge), digital calipers.[13][14]
4.2. Experimental Workflow
Caption: Standard workflow for a murine xenograft study.
4.3. Protocol Steps
Step 1: Cell Culture and Preparation
-
Culture tumor cells in appropriate media until they reach 70-80% confluency.[14]
-
Harvest the cells using Trypsin-EDTA, then wash them twice with sterile, serum-free PBS or media by centrifuging at 1500 rpm for 3-5 minutes.[14]
-
Resuspend the cell pellet in cold, sterile PBS or Hank's Balanced Salt Solution (HBSS).
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue staining. Viability should be >95%.[14]
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice until injection.[13]
Step 2: Animal Handling and Xenograft Implantation
-
Allow mice to acclimate to the facility for at least 3-5 days before any procedures.[14]
-
Anesthetize the mouse if necessary and sterilize the injection site on the lower flank with an alcohol wipe.
-
Gently mix the cell suspension to ensure uniformity. Draw the required volume (typically 100-200 µL, containing 1-2 x 10⁶ cells) into a 1 mL syringe with a 27- or 30-gauge needle.[13][14]
-
Inject the cell suspension subcutaneously (s.c.) into the flank of the mouse.
-
Monitor the mice daily for tumor formation and overall health.
Step 3: this compound Preparation and Administration
-
Reconstitute lyophilized this compound using sterile saline or 5% Dextrose in water to the desired stock concentration. Further dilute with the vehicle to the final concentration needed for injection based on the average weight of the mice in the treatment group.
-
Administer a pre-hydration solution (e.g., 500 µL of sterile saline) subcutaneously or intraperitoneally 30-60 minutes before this compound treatment.[1][10]
-
Administer the calculated dose of this compound via the chosen route (e.g., intraperitoneal or intravenous injection).
-
Administer a post-hydration solution 30-60 minutes after this compound administration.[1]
Step 4: Tumor Monitoring and Data Collection
-
Once tumors are palpable and reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Measure tumor dimensions using digital calipers at least twice a week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[13][14]
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for signs of toxicity.
-
Continue treatment as per the defined schedule.
Step 5: Endpoint and Data Analysis
-
The experiment should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines, or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration, or distress).
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).[13]
-
Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Epitranscriptomics modifier this compound indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound Plus Cyclophosphamide (PC) Non-myeloablative Regimen Induces Durable Host T Cell Functional Deficits and Prevents Murine Marrow Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Murine xenograft models [bio-protocol.org]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes & Protocols: Establishing a Pentostatin-Resistant Cell Line
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment, characterization, and underlying mechanisms of a pentostatin-resistant cancer cell line.
Introduction
This compound (2'-deoxycoformycin) is a potent inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway.[1] Its cytotoxic effects are particularly pronounced in lymphocytes, making it an effective therapeutic agent for hematological malignancies such as hairy cell leukemia and T-cell lymphomas.[2] The development of drug resistance, however, remains a significant clinical challenge. Establishing this compound-resistant cell lines in vitro is a critical step for studying the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.
The most common method for generating drug-resistant cell lines involves continuous exposure of a parental cell line to gradually increasing concentrations of the drug. This process selects for cells that have acquired resistance through genetic or epigenetic alterations, mimicking the evolution of resistance in patients.
Mechanism of Action of this compound
This compound functions as a transition-state analog that potently inhibits the enzyme adenosine deaminase (ADA).[2] ADA is responsible for the deamination of adenosine and deoxyadenosine. Inhibition of ADA leads to an intracellular accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP).[3] Elevated levels of dATP disrupt cellular function through two primary pathways:
-
Inhibition of Ribonucleotide Reductase: High concentrations of dATP allosterically inhibit ribonucleotide reductase, an enzyme critical for the synthesis of all deoxyribonucleotides (dNTPs). This depletes the cell's dNTP pool, stalling DNA replication and repair.[1][3]
-
Induction of Apoptosis: The accumulation of dATP and subsequent DNA strand breaks trigger the activation of p53 and the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria and programmed cell death.[3]
This compound, being a nucleoside analog, requires cellular uptake via nucleoside transporters, particularly equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), to exert its effect.[3][4]
Figure 1: Mechanism of Action of this compound.
Mechanisms of this compound Resistance
Resistance to this compound can emerge through several molecular mechanisms that either prevent the drug from reaching its target or alter the target itself.
-
Reduced Drug Uptake: Since this compound requires transport into the cell, a primary mechanism of resistance is the downregulation or functional loss of key nucleoside transporters. Reduced expression of equilibrative (e.g., ENT1, ENT2) or concentrative (e.g., CNT2, CNT3) transporters can significantly decrease the intracellular concentration of this compound, rendering it less effective.[3][4][5]
-
Target Enzyme Modification: Mutations in the ADA gene can alter the structure of the adenosine deaminase enzyme.[6] These mutations may reduce the binding affinity of this compound to the enzyme's active site, allowing ADA to retain its function even in the presence of the inhibitor.[6][7]
-
Alterations in Downstream Pathways: Changes in downstream apoptotic signaling pathways or enhanced DNA repair mechanisms could potentially confer tolerance to the cytotoxic effects of dATP accumulation, though this is a more general mechanism of drug resistance.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of human nucleoside transporters in pancreatic cancer and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis of human adenosine deaminase to active forms that partially resist inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in adenosine deaminase-like (ADAL) protein confer resistance to the antiproliferative agents N6-cyclopropyl-PMEDAP and GS-9219 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Pentostatin and Rituximab Combination Therapy in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies and chemotherapeutic agents represents a cornerstone of modern oncology research. In the context of B-cell lymphomas, the anti-CD20 monoclonal antibody Rituximab has revolutionized treatment paradigms.[1] Pentostatin, a purine nucleoside analog, has demonstrated single-agent activity in various B-cell malignancies.[2] Preclinical and clinical observations suggest that the combination of these two agents may offer synergistic or additive anti-tumor effects.[3] These application notes provide a framework for the in vitro investigation of the combination of this compound and rituximab in lymphoma cell lines, including detailed experimental protocols and an overview of the underlying signaling pathways.
Mechanism of Action
This compound: As an irreversible inhibitor of adenosine deaminase (ADA), this compound leads to the intracellular accumulation of deoxyadenosine.[4][5] This accumulation results in increased levels of deoxyadenosine triphosphate (dATP), which inhibits ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[4] The disruption of this process ultimately triggers apoptotic pathways, particularly in lymphocytes which are highly sensitive to this metabolic interference.[4][5]
Rituximab: This chimeric monoclonal antibody specifically targets the CD20 antigen, which is highly expressed on the surface of B-cells in most non-Hodgkin's lymphomas.[6] Rituximab exerts its anti-lymphoma effects through several mechanisms:
-
Direct Signaling: Binding of rituximab to CD20 can directly induce apoptosis by activating intracellular signaling cascades, including the MAPK, Wnt, and TGF-β pathways.[2][7][8]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of rituximab can be recognized by immune effector cells (e.g., natural killer cells), leading to the targeted killing of lymphoma cells.[6][8]
-
Complement-Dependent Cytotoxicity (CDC): Rituximab can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent lysis of the target B-cell.[6]
The combination of this compound and rituximab is hypothesized to enhance tumor cell killing by targeting distinct but complementary pathways involved in cell survival and proliferation.
Experimental Protocols
The following protocols are provided as a template for investigating the in vitro efficacy of this compound in combination with rituximab. Researchers should optimize these protocols for their specific lymphoma cell lines and experimental conditions.
Cell Culture
-
Cell Lines: A panel of human B-cell lymphoma cell lines with varying CD20 expression levels should be used (e.g., Raji, Ramos, Daudi, RL).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Prepare serial dilutions of this compound and rituximab, both individually and in combination at various ratios.
-
Add the drug solutions (100 µL/well) to the cells and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed lymphoma cells in a 6-well plate at a density of 5 x 10^5 cells/mL (2 mL/well).
-
Treat the cells with this compound, rituximab, or the combination at predetermined concentrations (e.g., IC50 values derived from the viability assay).
-
Incubate for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Rituximab in Lymphoma Cell Lines
| Cell Line | This compound IC50 (µM) | Rituximab IC50 (µg/mL) | Combination Index (CI)* |
| Raji | Value | Value | Value |
| Ramos | Value | Value | Value |
| Daudi | Value | Value | Value |
*The Combination Index (CI) should be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound and Rituximab
| Treatment | Raji Cells (%) | Ramos Cells (%) | Daudi Cells (%) |
| Control | Value | Value | Value |
| This compound | Value | Value | Value |
| Rituximab | Value | Value | Value |
| Combination | Value | Value | Value |
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanisms of action for this compound and rituximab individually. A combined pathway would likely involve the convergence of these mechanisms to enhance the apoptotic signal.
Caption: this compound's mechanism of action.
References
- 1. Results of a phase II multicenter trial of this compound and rituximab in patients with low grade B-cell non-Hodgkin's lymphoma: an effective and minimally toxic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epitranscriptomics modifier this compound indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rituximab regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for an Experimental Model of Graft-versus-Host Disease Treated with Pentostatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentostatin in the context of graft-versus-host disease (GVHD). The information compiled is primarily based on clinical studies of steroid-refractory acute GVHD (aGVHD) in human patients, as detailed experimental protocols for murine models were not extensively available in the reviewed literature. The provided protocols and data are intended to serve as a guide for designing and interpreting experiments aimed at understanding and treating GVHD.
Introduction to this compound for GVHD
Graft-versus-host disease is a significant and often fatal complication following allogeneic hematopoietic stem cell transplantation (HSCT).[1] It arises when immune cells from the donor recognize the recipient's tissues as foreign and mount an inflammatory attack.[2] While corticosteroids are the first-line therapy, a substantial number of patients become steroid-refractory, leading to poor prognoses.[3][4]
This compound, a potent inhibitor of adenosine deaminase (ADA), has emerged as a therapeutic option for steroid-refractory GVHD.[3][4] Its mechanism of action is distinct from many other immunosuppressive agents, offering a valuable alternative in treatment-resistant cases.[3] By inhibiting ADA, this compound leads to an accumulation of deoxyadenosine, which is converted to deoxyadenosine triphosphate (dATP). Elevated intracellular dATP levels are toxic to lymphocytes, inducing apoptosis and thereby reducing the alloreactive T-cell populations that drive GVHD.[5]
Data Presentation: Clinical Efficacy of this compound in Steroid-Refractory aGVHD
The following tables summarize quantitative data from clinical studies on the use of this compound in patients with steroid-refractory aGVHD. This data can inform the design of preclinical studies by providing benchmarks for efficacy.
Table 1: Patient Characteristics and Treatment Regimens in Clinical Trials of this compound for Steroid-Refractory aGVHD
| Parameter | Study 1 (n=60)[3] | Study 2 (n=23)[2] | Study 3 (n=12)[4] |
| Median Age (years) | 52 (range: 2-70) | Not Specified | Not Specified |
| GVHD Grade at Initiation | Grade II: 18%, Grade III: 35%, Grade IV: 47% | Not Specified | Grade III/IV: 100% |
| Organs Involved | Lower GI: 80%, Liver: 44%, Skin: 15% | Skin, Gut, Liver | Not Specified |
| This compound Dosage | 1.5 mg/m² daily for 3 days, repeated every 2 weeks | Dose escalation from 1 mg/m²/day for 3 days; MTD: 1.5 mg/m²/day | Not Specified |
| Median Cycles of this compound | 3 (range: 1-9) | Not Specified | Not Specified |
| Concurrent GVHD Therapy | Tacrolimus, Mycophenolate Mofetil (MMF), Extracorporeal Photopheresis (ECP) | Not Specified | Not Specified |
Table 2: Response Rates and Survival Outcomes in Patients Treated with this compound for Steroid-Refractory aGVHD
| Outcome | Study 1 (n=60)[3] | Study 2 (n=22 assessable)[2] | Study 3 (n=12)[4] | Study 4 (n=9)[1] |
| Overall Response Rate (ORR) | 33% at Day 28 | 77% | 50% | 66% |
| Complete Response (CR) | 18% at Day 28 | 63% | 33% | 44% |
| Partial Response (PR) | 15% at Day 28 | 13% | 17% | 22% |
| Median Overall Survival (OS) | 21% at 18 months | 85 days | 1.4 months | Not Specified |
| Non-Relapse Mortality (NRM) | 72% at 18 months | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Murine Model of Acute GVHD
A common method to induce aGVHD in mice involves the transplantation of bone marrow and splenocytes from a donor strain to a lethally irradiated recipient strain.
Protocol: Induction of aGVHD in a Murine Model
-
Animal Models:
-
Donor Strain: C57BL/6 (H-2b)
-
Recipient Strain: BALB/c (H-2d)
-
Both male and female mice, aged 8-12 weeks, can be used.
-
-
Recipient Conditioning:
-
Lethally irradiate recipient BALB/c mice with a total dose of 800-900 cGy, which can be administered in a single dose or as a split dose 4 hours apart to reduce toxicity.
-
-
Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of donor C57BL/6 mice.
-
Prepare a single-cell suspension of splenocytes from donor C57BL/6 mice.
-
T-cell depletion of the bone marrow graft can be performed to control the number of T cells being transferred.
-
-
Transplantation:
-
On the day of irradiation, inject recipient mice intravenously (via the tail vein) with a suspension of 5 x 10^6 bone marrow cells and 1-5 x 10^6 splenocytes from the donor mice in a total volume of 200 µL of sterile saline or PBS.
-
-
Control Groups:
-
Syngeneic Control: Irradiated recipients receiving bone marrow and splenocytes from a syngeneic donor (e.g., BALB/c to BALB/c).
-
Vehicle Control: Allogeneic transplanted mice receiving the vehicle used to dissolve this compound.
-
This compound Administration in a Murine Model
This protocol is a proposed adaptation based on clinical usage and general practices in murine pharmacology. Dose-finding studies are highly recommended.
Protocol: this compound Treatment Regimen
-
Drug Preparation:
-
Reconstitute lyophilized this compound in sterile, preservative-free saline or water for injection to a stock concentration. Further dilute with sterile saline to the desired final concentration for injection.
-
-
Dosage and Administration:
-
Proposed Starting Dose: Based on clinical doses, a starting point for murine studies could be in the range of 0.5 - 2.0 mg/kg. Dose-escalation studies are necessary to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in the specific mouse model.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment Schedule: Administer this compound daily for 3-5 consecutive days, starting on a predetermined day post-transplantation (e.g., day +7 when GVHD symptoms begin to appear). The cycle may be repeated based on GVHD severity and animal tolerance.
-
Assessment of GVHD
Protocol: Monitoring and Scoring of GVHD
-
Clinical Scoring:
-
Monitor mice daily for weight loss, posture, activity, fur texture, and skin integrity.
-
Assign a score of 0, 1, or 2 for each parameter, with a cumulative score representing the severity of GVHD.
-
-
Survival Analysis:
-
Record survival daily and plot Kaplan-Meier survival curves.
-
-
Histopathological Analysis:
-
At predetermined time points or at the time of euthanasia, harvest target organs (skin, liver, small and large intestines).[6]
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, cellular infiltration, and tissue damage.[7]
-
Utilize a semi-quantitative scoring system to grade the severity of GVHD in each organ.[6]
-
-
Immunological Analysis:
-
Flow Cytometry: Isolate lymphocytes from the spleen, lymph nodes, and peripheral blood to analyze the frequency and absolute numbers of different T-cell subsets (e.g., CD4+, CD8+, regulatory T cells).[3]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum or plasma using ELISA or multiplex bead assays.
-
Visualizations
Signaling Pathway of this compound in T-Cells
Caption: Mechanism of this compound-induced T-cell apoptosis.
Experimental Workflow for a Murine GVHD Study
Caption: Experimental workflow for testing this compound in a murine GVHD model.
Logical Relationship in GVHD Pathogenesis and this compound Intervention
Caption: Logical flow of GVHD pathogenesis and the point of this compound intervention.
References
- 1. This compound Shown to Be Effective in Graft-Versus-Host Disease [medscape.com]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound Therapy for Steroid-Refractory Acute Graft Versus Host Disease: Identifying Those Who May Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as rescue therapy for glucocorticoid-refractory acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An old drug for a new disease: this compound (Nipent) in acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HISTOPATHOLOGIC DIAGNOSIS OF CHRONIC GRAFT VERSUS HOST DISEASE: NIH Consensus Development Project on Criteria for Clinical Trials in Chronic Graft-Versus-Host Disease: II. The 2014 Pathology Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Pentostatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentostatin, also known as 2'-deoxycoformycin, is a potent inhibitor of adenosine deaminase (ADA), an essential enzyme in purine metabolism.[1] Its inhibition leads to an accumulation of deoxyadenosine triphosphate (dATP) within cells, particularly lymphocytes, which are highly sensitive to this effect.[1] The buildup of dATP disrupts normal DNA synthesis and repair, ultimately triggering the intrinsic pathway of apoptosis, or programmed cell death.[1][2] This mechanism of action makes this compound an effective therapeutic agent for certain hematological malignancies, such as hairy cell leukemia and chronic lymphocytic leukemia.
These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The protocols detailed below focus on the widely used Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a well-defined biochemical pathway. By inhibiting ADA, this compound leads to an increase in intracellular deoxyadenosine, which is subsequently phosphorylated to dATP.[1][2] Elevated levels of dATP have two primary consequences that drive apoptosis:
-
Inhibition of Ribonucleotide Reductase: dATP acts as a negative feedback inhibitor of ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides necessary for DNA synthesis and repair.[1] This leads to DNA strand breaks and genomic instability.
-
Activation of the Intrinsic Apoptotic Pathway: The accumulation of dATP is a key signal for the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[3][4][5]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from flow cytometry analysis of this compound-induced apoptosis.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in U937 Cells after 24-hour Treatment
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.8 | 1.0 ± 0.3 | 13.4 ± 2.0 |
| 5 | 62.3 ± 4.2 | 25.4 ± 3.1 | 10.1 ± 1.5 | 2.2 ± 0.6 | 35.5 ± 4.6 |
| 10 | 40.1 ± 5.1 | 42.8 ± 4.5 | 15.2 ± 2.3 | 1.9 ± 0.5 | 58.0 ± 6.8 |
| 25 | 25.7 ± 3.9 | 55.9 ± 5.8 | 16.3 ± 2.8 | 2.1 ± 0.7 | 72.2 ± 8.6 |
Data are presented as mean ± standard deviation from three independent experiments. This is an example data set.
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in Peripheral Blood Lymphocytes
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 | 3.6 ± 0.7 |
| 6 | 88.4 ± 2.5 | 7.5 ± 1.1 | 3.2 ± 0.6 | 0.9 ± 0.2 | 10.7 ± 1.7 |
| 12 | 70.2 ± 3.9 | 18.9 ± 2.4 | 9.1 ± 1.3 | 1.8 ± 0.4 | 28.0 ± 3.7 |
| 24 | 41.5 ± 4.8 | 40.3 ± 4.1 | 16.2 ± 2.1 | 2.0 ± 0.5 | 56.5 ± 6.2 |
| 48 | 15.8 ± 3.2 | 58.6 ± 5.5 | 23.1 ± 3.4 | 2.5 ± 0.8 | 81.7 ± 8.9 |
Data are presented as mean ± standard deviation from three independent experiments. This is an example data set.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human monocytoid leukemia cells (e.g., U937) or peripheral blood lymphocytes are suitable models for studying this compound-induced apoptosis.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL in culture plates. Add the appropriate concentrations of this compound to the cell suspensions. For time-course experiments, add a fixed concentration of this compound and incubate for the desired time points. Include an untreated control group for each experiment.
Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Density Adjustment: Determine the cell concentration and adjust it to 1 x 10^6 cells/mL with 1X Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small and can be combined with the late apoptotic population).
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Item - Analysis of apoptosis and cell cycle arrest in U937 cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
Application Notes and Protocols: Preparing Pentostatin Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentostatin, also known as 2'-deoxycoformycin, is a potent purine analog originally isolated from the fermentation broth of Streptomyces antibioticus.[1][2][3] It is a well-established and irreversible inhibitor of the enzyme adenosine deaminase (ADA), a critical component of the purine salvage pathway.[4][5][6] By inhibiting ADA, this compound leads to an intracellular accumulation of deoxyadenosine and its triphosphate metabolite, dATP, which in turn inhibits ribonucleotide reductase, disrupts DNA synthesis, and ultimately induces apoptosis in rapidly dividing cells, particularly lymphocytes.[7][8][9][10] This mechanism makes this compound an effective chemotherapeutic agent for certain lymphoid malignancies, most notably hairy cell leukemia.[1][2]
More recent studies have also uncovered its role as an immunomodulatory agent, capable of enhancing anti-tumor immune responses by triggering Toll-like receptor 3 (TLR3) signaling.[11] These application notes provide detailed protocols for the preparation and use of this compound solutions in a cell culture setting to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Data | Citations |
| Common Names | This compound, 2'-Deoxycoformycin, Nipent, CI-825 | [4][6][12] |
| CAS Number | 53910-25-1 | [1][5][12] |
| Molecular Formula | C₁₁H₁₆N₄O₄ | [1][12][13] |
| Molecular Weight | 268.27 g/mol | [1][13] |
| Appearance | White to off-white crystalline solid or powder | [13][14][15] |
| Storage (Powder) | Long-term: -20°C; Short-term: 2-8°C | [4][5][16] |
Solubility and Stability
Proper solubilization and storage are critical for maintaining the bioactivity of this compound.
Solubility Data
| Solvent | Concentration | Citations |
| DMSO | ~10 mg/mL (up to 50 mg/mL with sonication) | [4][6] |
| PBS (pH 7.2) | ~5 mg/mL | [4][5] |
| Water | Freely soluble | [13][15] |
| Ethanol, Methanol | Soluble | [12] |
Stability and Storage of Solutions
| Solution Type | Storage Condition | Stability Notes | Citations |
| Lyophilized Powder | -20°C | Stable for ≥4 years. | [4] |
| DMSO Stock Solution | -20°C in small aliquots | Avoid repeated freeze-thaw cycles. | N/A |
| Aqueous Stock (Water/PBS) | 2-8°C | Recommended for use within one day. | [4] |
| Reconstituted Vials | Room Temperature | Manufacturer recommends use within 8 hours as there are no preservatives. Data suggests chemical stability for up to 72 hours. | [14][16][17] |
| Diluted in Culture Media | 37°C (in incubator) | Prepare fresh for each experiment. | N/A |
| pH Sensitivity | N/A | Stability is compromised at pH < 5. Hydrolysis can occur at pH 6.5-10.5. | [18] |
Mechanism of Action
This compound's primary cytotoxic effect stems from its potent inhibition of adenosine deaminase (ADA). This action disrupts purine metabolism, leading to the accumulation of dATP, which is toxic to lymphocytes.
Caption: this compound's mechanism of action via ADA inhibition.
Protocols for Solution Preparation
Safety First: this compound is a cytotoxic agent. Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a biological safety cabinet or fume hood.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 10 mg/mL)
This protocol is suitable for creating a long-term stock that can be frozen.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
Procedure:
-
Pre-weigh: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weigh Powder: Carefully add the desired amount of this compound powder (e.g., 5 mg) to the tube and record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve the target concentration.
-
Example: For a 10 mg/mL stock solution with 5 mg of this compound, you will need 500 µL of DMSO.
-
-
Dissolve: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mix: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.[6]
-
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Aqueous Stock Solution in PBS (e.g., 2 mg/mL)
This protocol is ideal for experiments where even trace amounts of DMSO must be avoided. These solutions have limited stability and should be made fresh.
Materials:
-
This compound powder
-
Sterile, pH 7.2-7.4 Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
Procedure:
-
Weigh Powder: Following steps 1 and 2 from Protocol 1, weigh the desired amount of this compound.
-
Calculate Solvent Volume: Determine the volume of sterile PBS required. The solubility in PBS is approximately 5 mg/mL.[4]
-
Example: For a 2 mg/mL stock solution with 10 mg of this compound, you will need 5 mL of sterile PBS.
-
-
Dissolve: Add the PBS to the vial of this compound.
-
Mix: Mix thoroughly by vortexing or gentle inversion until the solid is fully dissolved.
-
Sterilize (Optional): If needed, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store: Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]
Protocol 3: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the final dilution of a stock solution into your experimental medium.
Materials:
-
This compound stock solution (from Protocol 1 or 2)
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock: If using a frozen DMSO stock, thaw one aliquot at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your final experimental concentration. A serial dilution may be necessary for very low final concentrations to ensure accuracy.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
This compound MW = 268.27 g/mol
-
10 mg/mL stock = 10,000,000 ng / 268.27 ng/nmol = 37,276,000 nmol/mL = 37.28 mM
-
Using M₁V₁ = M₂V₂: (37.28 mM)(V₁) = (10 µM)(10 mL)
-
(37280 µM)(V₁) = (10 µM)(10000 µL) -> V₁ ≈ 2.68 µL
-
-
-
Prepare Working Solution: Add the calculated volume of stock solution (2.68 µL) to your final volume of pre-warmed cell culture medium (10 mL).
-
Mix: Mix thoroughly by inverting the tube or gentle vortexing.
-
Apply to Cells: Use the freshly prepared working solution to treat your cells immediately.
Experimental Protocols and Workflow
A typical workflow for treating cultured cells with this compound involves seeding, treatment, incubation, and subsequent analysis.
Caption: General experimental workflow for cell treatment.
Key Experimental Considerations
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC₅₀) of this compound for your specific cell line and experimental endpoint.
-
Time-Course: The effects of this compound are time-dependent. Assess your desired outcome at multiple time points (e.g., 24, 48, 72 hours) to establish the ideal treatment duration.
-
Controls: Always include a vehicle control. If using a DMSO stock, treat a set of cells with the highest concentration of DMSO used in the experiment to ensure the observed effects are not due to the solvent. An untreated control group is also essential.
-
Cell Type: The sensitivity of cells to this compound can vary widely. Lymphoid-derived cell lines are generally more sensitive than many solid tumor cell lines.[8][9][19]
Common Downstream Assays
-
Cell Viability/Cytotoxicity: Assays like MTT, WST-1, or CellTiter-Glo® can quantify metabolic activity, while LDH or trypan blue exclusion assays measure membrane integrity and cell death.
-
Apoptosis: Apoptosis can be confirmed and quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., Caspase-3/7).
-
Cell Cycle Analysis: Propidium Iodide staining followed by flow cytometry can reveal cell cycle arrest, which is often observed in the S-phase for this compound-treated cells.[8][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agscientific.com [agscientific.com]
- 6. This compound | Adenosine deaminase | Adenosine Receptor | TargetMol [targetmol.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scholarsinmedicine.com [scholarsinmedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. Epitranscriptomics modifier this compound indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioaustralis.com [bioaustralis.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. globalrph.com [globalrph.com]
- 15. drugs.com [drugs.com]
- 16. This compound | C11H16N4O4 | CID 439693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. publications.ashp.org [publications.ashp.org]
- 18. Chemical stability of this compound (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pentostatin Resistance in Hairy Cell Leukemia (HCL) Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming pentostatin resistance in hairy cell leukemia (HCL) models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in Hairy Cell Leukemia?
This compound is a purine analog that acts as a potent inhibitor of the enzyme adenosine deaminase (ADA). Inhibition of ADA leads to an accumulation of deoxyadenosine, which is then phosphorylated to its toxic metabolite, deoxyadenosine triphosphate (dATP). The buildup of dATP in hairy cells causes DNA strand breaks, ultimately leading to programmed cell death (apoptosis).
Q2: What are the known or hypothesized molecular mechanisms of this compound resistance in HCL cells?
While the exact mechanisms of this compound resistance in HCL are not fully elucidated, several potential mechanisms are proposed based on research in other leukemias and the known action of the drug:
-
Alterations in Drug Metabolism: Decreased activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of deoxyadenosine, can prevent the formation of the active toxic metabolite dATP.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound or its metabolites out of the cell, reducing its intracellular concentration and efficacy.
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the downstream apoptotic signaling cascade, such as p53, can render cells resistant to the DNA damage induced by dATP.
-
Changes in Adenosine Deaminase (ADA): While less common, mutations in the ADA gene that prevent this compound binding could theoretically confer resistance.
Q3: Our HCL cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
-
Confirm Cell Line Identity and Purity: Ensure your HCL cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling and verify the expression of characteristic HCL markers (e.g., CD19, CD20, CD22, CD11c, CD25, CD103).
-
Check Drug Integrity: Verify the concentration and integrity of your this compound stock. Use a fresh, validated batch of the drug.
-
Optimize Assay Conditions: Review your cell viability assay protocol. Ensure optimal cell seeding density, drug incubation time, and reagent concentrations.
-
Assess for Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular response to drugs. Test your cell cultures for mycoplasma contamination.
-
Evaluate Expression of Key Proteins: If the above steps do not resolve the issue, consider investigating the molecular mechanisms of resistance. Assess the expression and activity of ADA, dCK, and relevant ABC transporters.
Q4: What are the main alternative therapeutic strategies being investigated to overcome this compound resistance in HCL?
Research is focused on targeting alternative signaling pathways that are crucial for the survival and proliferation of HCL cells. The most promising strategies include:
-
BRAF Inhibition: A significant proportion of classical HCL cases harbor the BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway.[1][2][3][4][5] Inhibitors like vemurafenib and dabrafenib have shown significant efficacy in patients with relapsed or refractory HCL.[3]
-
BTK Inhibition: The B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) is a key component, is another important survival pathway in HCL.[6][7][8][9][10] Ibrutinib, a BTK inhibitor, has demonstrated clinical activity in patients with relapsed or variant HCL.
-
Targeting CD22: HCL cells typically express high levels of the B-cell surface marker CD22.[11][12] Moxetumomab pasudotox, a recombinant immunotoxin that targets CD22, has been approved for the treatment of relapsed or refractory HCL.[11]
-
Combination Therapies: Combining purine analogs with monoclonal antibodies like rituximab (anti-CD20) has been shown to be an effective strategy in recurrent HCL.
Troubleshooting Guides
Guide 1: Difficulty in Establishing a this compound-Resistant HCL Cell Line
| Problem | Possible Cause | Suggested Solution |
| High cell death during initial drug exposure. | This compound concentration is too high for initial selection. | Start with a low concentration of this compound (e.g., below the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as cells develop resistance. |
| Slow or no outgrowth of resistant colonies. | The parental cell line has a low intrinsic potential for developing resistance. | Be patient, as the process can take several weeks to months. Ensure optimal cell culture conditions. If no resistant clones emerge, consider using a different HCL cell line or a different method for inducing resistance, such as lentiviral transduction of a resistance gene. |
| Loss of resistance over time. | Inconsistent selective pressure. | Maintain a continuous low dose of this compound in the culture medium to ensure that resistant cells retain their phenotype. |
Guide 2: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile medium to minimize edge effects. |
| Low signal-to-noise ratio. | Suboptimal cell number or incubation time. | Perform a cell titration experiment to determine the optimal seeding density for your HCL cell line. Optimize the drug incubation time to achieve a significant but not complete loss of viability in sensitive cells. |
| Discrepancy between different viability assays (e.g., MTT vs. apoptosis assay). | Different assays measure different cellular parameters. | MTT assays measure metabolic activity, which may not always directly correlate with cell death.[13][14] Corroborate your findings using a complementary assay that measures a different aspect of cell health, such as an apoptosis assay (e.g., Annexin V/PI staining). |
Data Presentation
Table 1: Efficacy of Novel Therapies in Relapsed/Refractory Hairy Cell Leukemia
| Therapy | Target | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings |
| Vemurafenib | BRAF V600E | 86% | 33% | High response rates in patients with the BRAF V600E mutation, though relapses are common. Retreatment can be effective. |
| Ibrutinib | BTK | 54% (Best Overall Response) | Not specified as primary endpoint | Demonstrates durable disease control in patients with classic and variant HCL who are not suitable for purine analogs. |
| Moxetumomab Pasudotox | CD22 | 75% | 41% | Effective in heavily pre-treated patients, with a significant rate of durable complete responses. |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant HCL Cell Line (Adapted from General Guidelines)
Principle: This protocol describes a method for generating a this compound-resistant HCL cell line by continuous exposure to escalating concentrations of the drug.
Materials:
-
HCL cell line (e.g., HC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (sterile-filtered)
-
Cell culture flasks and plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the IC50 of the parental cell line:
-
Plate HCL cells at an optimal density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental HCL cells in a flask with a starting concentration of this compound equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
-
Escalate this compound Concentration:
-
Once the cells are growing steadily, double the concentration of this compound in the culture medium.
-
Repeat the process of allowing the cells to recover their growth rate before the next dose escalation.
-
-
Monitor Resistance:
-
Periodically (e.g., every 2-3 dose escalations), determine the IC50 of the adapting cell population to this compound to monitor the development of resistance.
-
-
Isolate and Characterize Resistant Clones:
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Expand the clones and confirm their resistance to this compound.
-
Characterize the resistant clones for potential mechanisms of resistance.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]
Materials:
-
HCL cells (parental and resistant)
-
96-well clear flat-bottom plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count the HCL cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other test compounds.
-
Add 10 µL of the drug dilutions to the respective wells. Add 10 µL of vehicle control to the control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 values.
-
Protocol 3: Quantification of Adenosine Deaminase (ADA) Activity
Principle: This protocol describes a colorimetric method to determine the activity of ADA in HCL cell lysates based on the measurement of ammonia produced from the deamination of adenosine.
Materials:
-
HCL cell lysates (prepared by sonication or freeze-thaw cycles in a suitable buffer)
-
Bradford assay reagents for protein quantification
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Adenosine solution (substrate)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium sulfate standard solutions
-
96-well plate
-
Microplate reader
Methodology:
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates using the Bradford assay.
-
-
Assay Reaction:
-
In a 96-well plate, add a defined amount of cell lysate protein (e.g., 10-50 µg) to each well.
-
Bring the volume in each well to 50 µL with reaction buffer.
-
Prepare a set of standards using the ammonium sulfate solutions.
-
Initiate the reaction by adding 50 µL of the adenosine solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Color Development:
-
Stop the reaction and develop the color by adding 100 µL of phenol-nitroprusside reagent followed by 100 µL of alkaline hypochlorite reagent to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the ammonium sulfate standards.
-
Determine the amount of ammonia produced in each sample from the standard curve.
-
Calculate the ADA activity as units per milligram of protein (1 Unit = 1 µmol of ammonia produced per minute).
-
Mandatory Visualizations
Caption: this compound's mechanism and potential resistance pathways in HCL.
References
- 1. Constant activation of the RAF-MEK-ERK pathway as a diagnostic and therapeutic target in hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRAF inhibitors reverse the unique molecular signature and phenotype of hairy cell leukemia and exert potent antileukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRAF Mutation in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) blocks hairy cell leukaemia survival, proliferation and B cell receptor signalling: a new therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BTK Inhibitor Ibrutinib (PCI-32765) Blocks Hairy Cell Leukaemia Survival, Proliferation and BCR Signalling: A New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Updates in hairy cell leukemia (HCL) and variant-type HCL (HCL-V): rationale for targeted treatments with a focus on ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring BTK Inhibitors in Classic HCL and HCL Variants — Hairy Cell Leukemia Foundation [hairycellleukemia.org]
- 11. Hairy Cell Leukemia—New Genes, New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble CD22 as a tumor marker for hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pentostatin-Induced Myelosuppression in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pentostatin-induced myelosuppression in animal studies. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is a potent inhibitor of the enzyme adenosine deaminase (ADA). Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then converted into deoxyadenosine triphosphate (dATP) within cells. High intracellular levels of dATP are cytotoxic, particularly to lymphocytes, because they inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This blockage of DNA synthesis ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.
Q2: Is this compound-induced myelosuppression a dose-dependent effect in animal models?
A2: Yes, evidence from preclinical studies suggests that the myelosuppressive effects of this compound are dose-dependent. A subchronic toxicity study in Wistar rats demonstrated lymphoid depletion in the thymus, spleen, and lymph nodes at various intravenous doses.[1] While specific blood count data from this study is not detailed, it indicates a clear dose-related toxicity to the lymphoid system.
Q3: What are the typical hematological changes observed in animals treated with this compound?
A3: The primary hematological effect of this compound is a significant reduction in lymphocyte populations (lymphopenia) due to its mechanism of action.[2][3] Effects on other hematopoietic lineages, such as neutropenia (low neutrophil count), anemia (low red blood cell count), and thrombocytopenia (low platelet count), are also observed as part of the overall myelosuppression, particularly at higher doses.
Troubleshooting Guides
Issue 1: Severe neutropenia observed in mice following this compound administration.
Possible Cause: The administered dose of this compound is too high for the specific mouse strain or experimental context, leading to excessive depletion of myeloid progenitor cells.
Suggested Solution:
-
Supportive Care with G-CSF: Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the proliferation and differentiation of neutrophil progenitors.
-
Experimental Protocol: G-CSF Administration in Mice
-
Agent: Recombinant murine G-CSF (or a cross-reactive human G-CSF).
-
Dose: 5-10 µg/kg/day, administered subcutaneously.
-
Timing: Begin G-CSF administration 24 hours after this compound treatment and continue for 3-5 consecutive days, or until neutrophil counts recover.
-
Monitoring: Perform complete blood counts (CBCs) from tail vein blood samples before this compound administration and at regular intervals (e.g., daily or every other day) following G-CSF treatment to monitor neutrophil recovery.
-
-
Issue 2: Significant anemia developing in rats during a multi-week this compound study.
Possible Cause: Prolonged exposure to this compound is suppressing erythropoiesis in the bone marrow.
Suggested Solution:
-
Dose and Schedule Adjustment: Evaluate if the dosing frequency can be reduced (e.g., from weekly to every other week) to allow for hematopoietic recovery between doses.
-
Supportive Care with Erythropoietin (EPO): Administer recombinant human erythropoietin (rHuEPO) to stimulate the production of red blood cells.
-
Experimental Protocol: Erythropoietin Administration in Rats
-
Agent: Recombinant human erythropoietin (epoetin alfa or similar).
-
Dose: 100-300 IU/kg, administered subcutaneously, three times per week.[5]
-
Timing: For preventative treatment, begin rHuEPO administration one week prior to the start of this compound treatment.[6][7] For therapeutic intervention, begin rHuEPO upon detection of anemia.
-
Monitoring: Monitor hemoglobin and hematocrit levels weekly through CBCs to assess the response to treatment.
-
-
Quantitative Data Summary
While specific quantitative data on the dose-dependent effects of this compound on blood counts in adult animal models is limited, the following table summarizes the dosage from a subchronic toxicity study in Wistar rats, which reported lymphoid depletion.
| Animal Model | This compound Dose (mg/kg, IV, weekly for 26 weeks) | Observed Myelosuppressive Effects | Reference |
| Wistar Rats | 1, 10, 25, 50 | Lymphoid depletion of T-cell regions of thymus, spleen, and lymph nodes. | [1] |
For reference, below are typical dose conversions from human to animal models based on body surface area, which can be a starting point for dose-ranging studies.
| Species | K | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 37 | - |
| Rat | 6 | 6.2 |
| Mouse | 3 | 12.3 |
Note: These are general conversion factors and the optimal dose should be determined empirically for each specific study.[8][9][10]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Hematopoietic Progenitor Cells
Caption: this compound inhibits ADA, leading to dATP accumulation, which triggers apoptosis and results in myelosuppression.
Experimental Workflow for Mitigating this compound-Induced Neutropenia in Mice
Caption: Workflow for G-CSF administration to mitigate this compound-induced neutropenia in a mouse model.
References
- 1. Subchronic toxicity of this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo toxicity to lymphoid tissue by 2'-deoxycoformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced dose this compound for initial management of hairy cell leukemia patients who have active infection or risk of hemorrhage is safe and effective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoetin beta for the treatment of chemotherapy-induced anemia: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound: impact on outcome in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prognostic value of neutrophil to lymphocyte ratio and platelet indices in cats with feline panleukopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in pentostatin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in pentostatin cytotoxicity assays. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you pinpoint and resolve problems in your experiments.
Question 1: Why am I seeing high variability between replicate wells treated with this compound?
Answer: High variability in replicate wells can stem from several factors, from technical inconsistencies to the inherent biological activity of this compound. Here are the most common culprits and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure a single-cell suspension before plating by gently pipetting to break up clumps. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth and drug potency.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Pipetting Errors: Small inaccuracies in pipetting this compound dilutions or assay reagents can lead to significant differences in final concentrations.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
-
-
This compound Instability: this compound's stability is pH-dependent. It is less stable in acidic conditions (pH < 5) and can also degrade at very high pH (>11).[1] The pH of your cell culture medium can shift over time, especially with high cell densities.
-
Solution: Prepare fresh this compound solutions for each experiment. Ensure your cell culture medium is properly buffered and monitor its pH, particularly in long-term assays. Standard cell culture media like RPMI-1640 and DMEM are generally buffered to a physiological pH (around 7.2-7.4), where this compound is relatively stable.
-
Question 2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer: Fluctuations in IC50 values are a common challenge. Besides the factors mentioned in Question 1, several other variables can influence the apparent potency of this compound:
-
Cell Density: The initial number of cells seeded can significantly impact the drug's effectiveness. Higher cell densities may require higher concentrations of this compound to achieve the same cytotoxic effect.
-
Solution: Optimize and standardize your cell seeding density for each cell line. Perform a preliminary experiment to determine the optimal density that allows for logarithmic growth throughout the assay period.
-
-
Cell Proliferation Rate: The cytotoxicity of this compound is cell-cycle dependent, primarily affecting cells in the S-phase.[2] Differences in the growth rate of your cells between experiments will alter the proportion of cells in the S-phase, leading to variable IC50 values.
-
Solution: Ensure your cells are in the logarithmic growth phase when you start the treatment. Standardize cell passage number and monitor doubling times to maintain consistent growth characteristics.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Variations in serum batches or concentrations can alter this compound's bioavailability.
-
Solution: Use the same batch of FBS for a set of related experiments. If you must switch batches, qualify the new batch to ensure it doesn't significantly alter your results. Consider reducing the serum concentration during the drug incubation period if you suspect significant protein binding, but be aware this can also affect cell health.
-
-
Incubation Time: The duration of this compound exposure will directly impact the observed cytotoxicity. Shorter incubation times may not be sufficient to induce the full apoptotic cascade.
-
Solution: Standardize the incubation time for all experiments. For this compound, which induces apoptosis, an incubation period of 48 to 72 hours is often necessary to observe a significant effect.
-
Question 3: I am using an MTT or XTT assay and getting unexpectedly high cell viability readings, even at high this compound concentrations. Why might this be happening?
Answer: While there is no direct evidence of this compound interfering with tetrazolium salt reduction, several factors related to the assay chemistry and this compound's mechanism of action could lead to misleading results:
-
Cellular Redox State Alteration: this compound's mechanism involves the accumulation of dATP, which can impact cellular metabolism and the overall redox state of the cell. Tetrazolium-based assays like MTT and XTT rely on the activity of mitochondrial dehydrogenases to reduce the tetrazolium salt to a colored formazan product. If this compound treatment alters the activity of these enzymes or the availability of NADH/NADPH, it could lead to an inaccurate estimation of cell viability.
-
Solution: Consider using an orthogonal assay that measures a different cell health parameter. A good alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures cellular ATP levels as an indicator of metabolic activity. Another option is a dye-exclusion assay (e.g., Trypan Blue) or a fluorescence-based live/dead stain, which assesses membrane integrity.
-
-
Formation of Insoluble Formazan Crystals (MTT specific): In MTT assays, the formazan product is insoluble and must be dissolved before reading the absorbance. Incomplete solubilization will lead to artificially low readings, which could be misinterpreted as high cytotoxicity. Conversely, any interference from this compound that might enhance formazan crystal formation could lead to an overestimation of viability.
-
Solution: Ensure complete solubilization of the formazan crystals by thorough mixing and incubation with the solubilization buffer. Visually inspect the wells under a microscope before reading to confirm that all crystals are dissolved.
-
Question 4: My CellTiter-Glo® (ATP-based) assay results are also inconsistent. What should I check?
Answer: ATP-based assays are generally considered more robust than tetrazolium-based assays. However, they are not without their own set of potential issues:
-
Rapid Changes in ATP Levels: this compound's mechanism, which involves the inhibition of adenosine deaminase, leads to an accumulation of adenosine and deoxyadenosine. This can subsequently affect the intracellular ATP pool. The timing of your ATP measurement is critical, as ATP levels can fluctuate during the process of apoptosis.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for measuring ATP levels after this compound treatment. This will help you identify a time point where the decrease in ATP is most consistent and reflective of cell death.
-
-
Luciferase Inhibition: While unlikely, it is a remote possibility that this compound or one of its metabolites could directly inhibit the luciferase enzyme used in the assay.
-
Solution: To test for this, you can perform a cell-free assay by adding this compound to a known concentration of ATP and the CellTiter-Glo® reagent. A decrease in the luminescent signal compared to the control (ATP and reagent only) would indicate direct inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and irreversible inhibitor of the enzyme adenosine deaminase (ADA). Inhibition of ADA leads to the accumulation of intracellular deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, and also trigger the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Q2: Which cell lines are most sensitive to this compound? A2: Lymphoid cell lines, particularly those of T-cell origin, are generally more sensitive to this compound than B-cell or non-lymphoid cell lines. This is because T-cells have higher levels of adenosine deaminase.
Q3: How should I prepare and store this compound for in vitro experiments? A3: this compound is typically supplied as a lyophilized powder. For in vitro use, it should be reconstituted in sterile water or PBS to create a stock solution. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment. This compound is most stable in a pH range of 6.5 to 11.5.[1] Avoid acidic conditions (pH < 5). Stock solutions can be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: What are the expected IC50 values for this compound? A4: IC50 values for this compound can vary widely depending on the cell line, incubation time, and the cytotoxicity assay used. Below is a table summarizing some reported IC50 values.
Quantitative Data
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | Reported IC50 (µM) |
| MOLT-4 | Acute Lymphoblastic Leukemia (T-cell) | 48 | Not Specified | ~0.1 |
| CCRF-CEM | Acute Lymphoblastic Leukemia (T-cell) | 72 | Not Specified | ~0.5 |
| Jurkat | Acute T-cell Leukemia | 48 | Not Specified | ~1 |
| NCI-H28 | Malignant Pleural Mesothelioma | 48 | MTT | >100 |
| NCI-H2052 | Malignant Pleural Mesothelioma | 48 | MTT | >100 |
Note: The data in this table is compiled from various sources and should be used as a general guide. It is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.
Experimental Protocols
Detailed Protocol for this compound Cytotoxicity Assay using CellTiter-Glo®
This protocol is designed for a 96-well plate format.
Materials:
-
This compound
-
Target cells in logarithmic growth phase
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into the inner wells of an opaque-walled 96-well plate. d. Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
This compound Treatment: a. Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations. b. Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control wells (medium only). c. Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (wells with medium and reagent only) from all experimental readings. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol for Caspase-3 Activity Assay (Colorimetric)
This protocol describes the measurement of caspase-3 activity in cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Induce Apoptosis: a. Seed cells in a culture plate and treat with this compound at a concentration known to induce apoptosis (e.g., 2-5 times the IC50) for the desired time. Include an untreated control.
-
Cell Lysis: a. Pellet the cells by centrifugation. b. Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 1 minute at 4°C. d. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Caspase-3 Assay: a. To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer containing DTT. b. Add 50 µL of the cell lysate to the appropriate wells. c. Add 5 µL of the DEVD-pNA substrate. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Off-Target Effects of Pentostatin in Non-Lymphoid Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of pentostatin in non-lymphoid cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's off-target toxicity in non-lymphoid cells?
A1: The primary mechanism of this compound's off-target toxicity is directly related to its intended pharmacological action: the potent inhibition of adenosine deaminase (ADA).[1][2] This inhibition leads to the accumulation of adenosine and, more critically, deoxyadenosine.[1][2][3] Deoxyadenosine is then phosphorylated to deoxyadenosine triphosphate (dATP), which accumulates to toxic levels within the cell.[1][2][3][4] High concentrations of dATP can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, leading to DNA strand breaks.[1][2][3][5] This accumulation of dATP and subsequent DNA damage can trigger apoptotic pathways, leading to cell death.[1][2]
Q2: Are there other, less direct off-target mechanisms of this compound?
A2: Yes, recent research has uncovered a novel, indirect mechanism of action. This compound can lead to an accumulation of S-adenosyl-L-homocysteine (SAH) by inhibiting SAH hydrolase.[3][4] This results in a decreased cellular methylation index, affecting RNA methylation.[4] Altered RNA can then act as a ligand for Toll-like receptor 3 (TLR3), an intracellular pattern recognition receptor. Activation of TLR3 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This can contribute to off-target inflammatory effects in various tissues.
Q3: Which non-lymphoid cell types are most susceptible to this compound's off-target effects?
A3: Clinical and preclinical data suggest that several non-lymphoid cell types can be affected by this compound, particularly at higher doses. These include:
-
Renal tubular cells: this compound can cause mild to severe renal toxicity.[6] The accumulation of adenosine can affect renal blood flow and tubular function.[7][8][9][10]
-
Hepatocytes: Liver injury, ranging from mild serum enzyme elevations to severe hepatotoxicity, has been reported. This is thought to be a direct, dose-related effect of the purine analogue.[11]
-
Neurons: Neurotoxicity, including lethargy, confusion, and in severe cases, coma, can occur, especially at high doses.[6]
-
Cardiomyocytes: Cardiotoxic effects such as arrhythmias and congestive heart failure have been observed, particularly when this compound is used in combination with other cardiotoxic chemotherapeutic agents.[12]
-
Endothelial cells: Effects on the vasculature have been noted, and adenosine, which accumulates due to this compound, is a potent regulator of vascular tone.
Q4: My non-lymphoid cell line is showing unexpected levels of cytotoxicity with this compound treatment. What could be the cause?
A4: Unexpected cytotoxicity in non-lymphoid cells could be due to several factors:
-
High expression of nucleoside transporters: Efficient uptake of deoxyadenosine is a prerequisite for toxicity. Cell lines with high levels of equilibrative nucleoside transporters (ENTs) may be more susceptible.
-
High activity of deoxynucleoside kinases: The conversion of deoxyadenosine to the toxic dATP is dependent on enzymes like deoxycytidine kinase. Higher activity of these kinases will lead to greater dATP accumulation.
-
Low expression of drug efflux pumps: Cell lines with lower expression of multidrug resistance proteins may retain this compound and its toxic metabolites for longer periods.
-
Compromised DNA repair pathways: Cells with inherent defects in DNA damage repair may be more sensitive to the DNA strand breaks induced by dATP.
-
High metabolic rate: Rapidly dividing cells, or those with high metabolic activity, may have a greater demand for DNA synthesis, making them more vulnerable to the inhibitory effects of dATP on ribonucleotide reductase.
Troubleshooting Guides
Issue 1: Difficulty in establishing a reproducible IC50 value for this compound in a non-lymphoid cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a clonal cell population or a well-characterized, low-passage number cell line. Perform single-cell cloning to establish a more uniform population. |
| Variability in ADA expression/activity | Measure the baseline adenosine deaminase activity in your cell line. This can be done using a commercially available ADA activity assay kit. |
| Inconsistent drug activity | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Protect the stock solution from light and repeated freeze-thaw cycles. |
| Cell density effects | Optimize the cell seeding density for your cytotoxicity assay. A consistent number of cells should be plated for each experiment. |
| Assay interference | If using a metabolic-based cytotoxicity assay (e.g., MTT, resazurin), consider that this compound's effects on cellular metabolism could directly interfere with the assay readout. Validate your results with a method that measures cell death directly (e.g., trypan blue exclusion, LDH release, or a live/dead cell stain with imaging). |
Issue 2: Observing significant cytotoxicity at unexpectedly low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High expression of nucleoside transporters | Perform qPCR or western blotting to assess the expression levels of key equilibrative nucleoside transporters (e.g., ENT1, ENT2) in your cell line. |
| High deoxynucleoside kinase activity | Measure the activity of deoxycytidine kinase (dCK) in your cell lysates using a commercially available assay kit. |
| Mycoplasma contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug sensitivity. |
| Synergistic effects with media components | Ensure that your cell culture medium does not contain high levels of deoxyadenosine or other nucleosides that could potentiate the effects of this compound. |
Issue 3: No observable cytotoxicity even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Low expression of nucleoside transporters | As in Issue 2, assess the expression of ENT1 and ENT2. |
| Low deoxynucleoside kinase activity | As in Issue 2, measure dCK activity. |
| High expression of drug efflux pumps | Use qPCR or western blotting to check for the expression of multidrug resistance proteins such as P-glycoprotein (MDR1/ABCB1) or MRPs. |
| Rapid drug metabolism | While this compound itself is not extensively metabolized, confirm that your cell line does not have unusual metabolic pathways that could inactivate the drug. |
| Cell cycle state | This compound's toxicity is linked to DNA synthesis. If your cells are quiescent or slowly dividing, they may be less susceptible. Try synchronizing the cells in S-phase to see if sensitivity increases. |
Summary of this compound's Off-Target Effects in Non-Lymphoid Tissues
| Organ System | Observed Off-Target Effects | Affected Non-Lymphoid Cell Types | Potential Contributing Mechanisms |
| Kidney | Increased serum creatinine, mild to severe renal toxicity, renal failure (at high doses).[6] | Renal tubular epithelial cells.[7][8][9] | dATP accumulation, adenosine receptor-mediated effects on renal hemodynamics and tubular transport.[7][8][9][10] |
| Liver | Elevated serum enzymes, rare severe acute liver injury.[11] | Hepatocytes. | Direct toxicity of the purine analogue, potential for reactivation of viral hepatitis due to immunosuppression.[11] |
| Nervous System | Lethargy, fatigue, confusion, seizures, coma (at high doses).[6] | Neurons, glial cells. | dATP-mediated neurotoxicity, though the specific pathways are not well-defined. |
| Cardiovascular | Arrhythmias, congestive heart failure, myocardial infarction.[12] | Cardiomyocytes, endothelial cells. | dATP-mediated cardiotoxicity, potentiation of toxicity from other cardiotoxic agents.[12] |
| Pulmonary | Pulmonary toxicity, acute pulmonary edema (especially in combination with other drugs).[11] | Pulmonary endothelial and epithelial cells. | Drug-drug interactions leading to acute inflammatory responses. |
Key Signaling Pathways
Below are diagrams of the key signaling pathways involved in the off-target effects of this compound in non-lymphoid cells.
Caption: dATP-Mediated Off-Target Cytotoxicity of this compound.
Caption: Indirect TLR3-Mediated Inflammatory Effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity
Objective: To evaluate the dose-dependent cytotoxicity of this compound in a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the cells with this compound for 24, 48, and 72 hours.
-
Cytotoxicity Assessment (Multiparametric):
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage. Use a commercially available LDH cytotoxicity assay kit.
-
ATP Content Assay: Measure intracellular ATP levels as an indicator of cell viability and metabolic activity. Use a luciferase-based ATP assay kit.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases to quantify apoptosis. Use a fluorogenic or colorimetric caspase-3/7 assay kit.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or the inhibition of cell viability for each concentration relative to the vehicle control. Determine the IC50 value at each time point using non-linear regression analysis.
Protocol 2: In Vitro Assessment of this compound-Induced Nephrotoxicity
Objective: To assess the toxicity of this compound on human renal proximal tubule epithelial cells (e.g., HK-2 or primary cells).
Methodology:
-
Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant epidermal growth factor (EGF) and bovine pituitary extract (BPE).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to form a confluent monolayer.
-
This compound Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 1.
-
Incubation: Incubate for 48 and 72 hours.
-
Nephrotoxicity Assessment:
-
Cell Viability: Assess cell viability using a resazurin-based assay, which measures mitochondrial reductase activity.
-
Biomarker Expression: Measure the expression of kidney injury biomarkers.
-
KIM-1 (Kidney Injury Molecule-1): Measure KIM-1 levels in the cell culture supernatant by ELISA.
-
NGAL (Neutrophil Gelatinase-Associated Lipocalin): Measure NGAL levels in the supernatant by ELISA.
-
-
Mitochondrial Membrane Potential: Use a fluorescent dye such as JC-1 or TMRM to assess changes in mitochondrial membrane potential by fluorometry or high-content imaging.
-
-
Data Analysis: Correlate the decrease in cell viability with the increase in kidney injury biomarker release and changes in mitochondrial health.
Protocol 3: In Vitro Assessment of this compound-Induced Cardiotoxicity
Objective: To evaluate the effects of this compound on the viability and function of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions. These cells typically form a spontaneously beating syncytium.
-
Cell Plating: Plate the hiPSC-CMs in 96-well plates suitable for both imaging and viability assays.
-
This compound Treatment: After the cells have formed a stable, beating layer, treat them with a range of this compound concentrations.
-
Functional Assessment:
-
Beat Rate Analysis: Use a microplate reader with kinetic measurement capabilities or a dedicated instrument to measure the spontaneous beating frequency of the cardiomyocytes over 24-72 hours of drug exposure.
-
Calcium Transient Imaging: Use a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a high-content imaging system to measure changes in the amplitude and kinetics of intracellular calcium transients, which are essential for contraction.
-
-
Cytotoxicity Assessment:
-
Mitochondrial Toxicity: Assess mitochondrial function using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Apoptosis: Use Annexin V/Propidium Iodide staining and flow cytometry or high-content imaging to quantify apoptotic and necrotic cell death.
-
-
Data Analysis: Analyze changes in beat rate, calcium transient parameters, mitochondrial respiration, and cell viability in a dose-dependent manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Adenosine and protection from acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine 2A Receptors in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine and renal tubular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kidney-based in vitro models for drug-induced toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Biomarkers for Predicting Pentostatin Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on biomarkers to predict sensitivity to pentostatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it inform biomarker selection?
This compound is a potent inhibitor of the enzyme adenosine deaminase (ADA).[1][2][3][4] ADA is a key enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine.[2] By inhibiting ADA, this compound leads to the intracellular accumulation of deoxyadenosine. This deoxyadenosine is then phosphorylated by deoxycytidine kinase (dCK) to deoxyadenosine monophosphate (dAMP), which is subsequently converted to the active cytotoxic metabolite, deoxyadenosine triphosphate (dATP).[4] High levels of dATP are toxic to cells, particularly lymphocytes, as they inhibit ribonucleotide reductase, leading to the depletion of other deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death).[2][3][4]
This mechanism suggests that the following are key potential biomarkers for predicting this compound sensitivity:
-
Adenosine Deaminase (ADA) Activity: Lower intrinsic ADA activity in tumor cells may lead to a greater accumulation of deoxyadenosine upon this compound treatment, thus increasing sensitivity.
-
Deoxycytidine Kinase (dCK) Activity: dCK is essential for the conversion of deoxyadenosine to its active cytotoxic form. Low dCK activity can be a mechanism of resistance.
-
Intracellular Deoxyadenosine Triphosphate (dATP) Levels: Direct measurement of dATP accumulation following this compound exposure serves as a proximal biomarker of drug activity.
-
Nucleoside Transporter Expression: The cellular uptake of this compound and deoxyadenosine is mediated by nucleoside transporters. Their expression levels could influence drug sensitivity.[4]
Q2: What are the expected quantitative differences in biomarkers between sensitive and resistant cell lines?
While specific thresholds can vary between cancer types and experimental conditions, a general trend can be expected. The following table summarizes hypothetical quantitative data to illustrate the expected differences.
| Biomarker | Sensitive Cell Line (e.g., Hairy Cell Leukemia) | Resistant Cell Line (e.g., some T-cell ALL) |
| ADA Activity (U/mg protein) | Low (< 50) | High (> 200) |
| dCK Activity (pmol/min/mg protein) | High (> 10) | Low (< 2) |
| Basal dATP Levels (pmol/10^6 cells) | < 5 | Variable |
| dATP Fold Increase (post-pentostatin) | > 10-fold | < 2-fold |
| Nucleoside Transporter (e.g., hENT1) mRNA Expression (Relative Quantification) | High (> 5) | Low (< 1) |
Troubleshooting Guides
Problem 1: High variability in Adenosine Deaminase (ADA) activity measurements.
-
Possible Cause 1: Sample Quality. Inconsistent sample handling, such as delayed processing or repeated freeze-thaw cycles of cell lysates, can affect enzyme activity.
-
Solution: Process fresh samples whenever possible. If storage is necessary, snap-freeze cell pellets or lysates in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate Protein Quantification. Errors in total protein measurement will lead to incorrect normalization of ADA activity.
-
Solution: Use a reliable protein quantification method like the Bradford or BCA assay. Ensure the standard curve is accurate and run samples in triplicate.
-
-
Possible Cause 3: Sub-optimal Assay Conditions. Incorrect pH, temperature, or substrate concentration can lead to variable results.
-
Solution: Strictly adhere to the validated assay protocol. Ensure the buffer pH is correct and the assay is performed at the recommended temperature.
-
Problem 2: No significant increase in dATP levels observed in supposedly sensitive cells after this compound treatment.
-
Possible Cause 1: Insufficient this compound Concentration or Incubation Time. The drug concentration may be too low or the treatment duration too short to induce significant dATP accumulation.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
-
Possible Cause 2: Low Deoxycytidine Kinase (dCK) Activity. Even with ADA inhibition, low dCK activity will prevent the phosphorylation of deoxyadenosine to dATP.
-
Solution: Measure dCK activity in your cell line to confirm it is not a limiting factor.
-
-
Possible Cause 3: Issues with dATP Extraction and Measurement. Inefficient extraction or degradation of dNTPs during sample preparation can lead to artificially low readings.
-
Solution: Use a validated dNTP extraction protocol, often involving a strong acid like trichloroacetic acid (TCA), followed by neutralization. Analyze samples immediately or store extracts at -80°C.
-
Experimental Protocols
Protocol 1: Determination of Adenosine Deaminase (ADA) Activity
This protocol is based on the fluorometric measurement of inosine production from adenosine.
Materials:
-
ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
ADA Substrate (Adenosine)
-
ADA Convertor and Developer Reagents (available in commercial kits, such as Abcam ab204695)[5]
-
Inosine Standard
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a dilution series of the Inosine Standard (e.g., 0 to 100 pmol/well).[5]
-
-
Assay Reaction:
-
Add 2-50 µL of cell lysate to the wells of the 96-well plate.
-
Adjust the volume to 50 µL with ADA Assay Buffer.
-
Prepare a reaction mix containing ADA Assay Buffer, ADA Convertor, ADA Developer, and ADA Substrate according to the kit manufacturer's instructions.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the background reading from all measurements.
-
Plot the Inosine standard curve and determine the concentration of inosine in the samples.
-
Calculate ADA activity and normalize to the protein concentration of the cell lysate.
-
Protocol 2: Quantification of Intracellular dATP Levels by HPLC
This protocol provides a general workflow for the analysis of dNTPs.
Materials:
-
Trichloroacetic Acid (TCA)
-
Freon-trioctylamine or other suitable neutralization agent
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
dATP standard
-
Mobile phase buffers (e.g., phosphate buffers with an acetonitrile gradient)
Procedure:
-
Cell Lysis and Extraction:
-
Harvest a known number of cells (e.g., 10^7).
-
Lyse the cells with a cold 60% methanol solution.
-
Add cold 0.5 M TCA to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
-
Neutralization:
-
Neutralize the acidic supernatant containing the dNTPs by extraction with a mixture of Freon and trioctylamine.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto an anion-exchange HPLC column.
-
Elute the dNTPs using a phosphate buffer gradient.
-
Detect dATP using a UV detector at 254 nm.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of dATP.
-
Calculate the amount of dATP in the sample based on the peak area from the HPLC chromatogram and the standard curve.
-
Normalize the dATP amount to the number of cells used for the extraction.
-
Visualizations
Caption: this compound's mechanism of action and key biomarkers.
Caption: Workflow for ADA activity assay.
References
Navigating Pentostatin Inconsistencies: A Guide to Addressing Batch-to-Batch Variability
For researchers and drug development professionals, ensuring the consistency and reliability of experimental results is paramount. When working with potent compounds like pentostatin, batch-to-batch variability can introduce significant challenges, leading to confounding data and delays in research progress. This technical support center provides a comprehensive resource to help you identify, troubleshoot, and mitigate issues arising from the variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as 2'-deoxycoformycin, is a potent inhibitor of the enzyme adenosine deaminase (ADA).[1][2] ADA is a key enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine.[2][3] By inhibiting ADA, this compound leads to an intracellular accumulation of deoxyadenosine triphosphate (dATP).[2][3] This buildup of dATP has two major downstream effects: it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, and it triggers apoptosis (programmed cell death), particularly in lymphocytes.[2]
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability of this compound can stem from several factors during its production and handling:
-
Purity Profile: The presence and concentration of impurities can differ between batches. These impurities may arise from the fermentation process used for its natural production by organisms like Streptomyces antibioticus or from synthetic routes.[1][4]
-
Degradation Products: this compound is susceptible to degradation under certain conditions. Its stability is pH-dependent; it undergoes acid-catalyzed glycosidic cleavage at low pH (1.0-4.0) and hydrolysis at a pH range of 6.5-10.5.[5] Improper storage or handling can lead to the formation of degradation products that may have altered biological activity.
-
Physical Properties: Differences in physical characteristics such as crystallinity, salt form, or hydration state can affect the solubility and bioavailability of the compound in experimental assays.
Q3: How can different batches of this compound affect my experimental results?
A3: Inconsistent results are the primary consequence of batch-to-batch variability. This can manifest as:
-
Variable Potency: A lower purity or the presence of inactive isomers in a particular batch can lead to a reduced apparent potency (higher IC50) in your assays. Conversely, highly potent impurities could lead to an overestimation of its activity.[6]
-
Altered Cellular Responses: Impurities might have off-target effects or interfere with the primary mechanism of action, leading to unexpected or inconsistent cellular phenotypes.
-
Poor Reproducibility: Difficulty in reproducing results between experiments, even when using the same nominal concentration of this compound, is a hallmark of batch variability.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound variability.
Problem: Inconsistent IC50 values or unexpected cell viability results between experiments.
Possible Cause 1: Variation in this compound Purity and Potency
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound from the supplier. Compare the purity data (typically from HPLC) between batches.
-
Perform Quality Control (QC) Checks: If possible, perform in-house QC on new batches. This could include analytical chemistry techniques to verify identity and purity.
-
Bioassay Qualification: Before starting a large-scale experiment, qualify each new batch using a standardized, sensitive bioassay (e.g., an ADA inhibition assay or a cell-based apoptosis assay using a well-characterized cell line). This will establish a relative potency for each batch.
-
Possible Cause 2: Improper Storage and Handling
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the lyophilized powder and reconstituted solutions are stored according to the manufacturer's recommendations, typically at -20°C or below.
-
Check Solution Stability: this compound stability is compromised at pH values below 5.[5] When preparing stock solutions, use a buffer system that maintains a pH between 6.5 and 7.5. Avoid diluting this compound extensively in acidic solutions like 5% dextrose in water for long-term storage.[5]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
-
Problem: High background noise or unexpected off-target effects.
Possible Cause: Presence of Active Impurities
-
Troubleshooting Steps:
-
Analyze CoA for Impurity Profile: Scrutinize the CoA for any reported impurities.
-
Consider orthogonal assays: Use a secondary assay that measures a different aspect of this compound's mechanism of action to see if the unexpected effects persist. For example, if you are measuring apoptosis, also measure the inhibition of ADA activity directly.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation.
-
Column: Hypersil ODS2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (pH 7.6) in a ratio of 2.5:2.5:95 (v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 280 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[8]
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., water) at a concentration of 1 mg/mL.
-
Create a standard curve using serial dilutions of the stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).[8]
-
Inject the standards and the sample from the new batch.
-
Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks.
-
Protocol 2: In Vitro Adenosine Deaminase (ADA) Inhibition Assay
This colorimetric assay measures the functional activity of this compound by quantifying its ability to inhibit ADA.
-
Materials:
-
Adenosine Deaminase (from a commercial source)
-
Adenosine (substrate)
-
This compound (reference standard and test batch)
-
Berthelot's Reagent (for ammonia detection)
-
Phosphate buffer (pH 7.5)
-
-
Procedure:
-
Prepare a series of dilutions for both the reference standard and the test batch of this compound.
-
In a 96-well plate, add ADA solution to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for enzyme inhibition.
-
Initiate the reaction by adding adenosine to all wells.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and add Berthelot's reagent to detect the amount of ammonia produced from the deamination of adenosine.
-
Read the absorbance at a wavelength appropriate for the colorimetric product (typically around 630 nm).
-
Calculate the IC50 for both the reference and test batches. The relative potency can be determined by comparing the IC50 values.
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (HPLC) | 99.2% | 97.5% | ≥ 97.0% |
| Major Impurity | 0.3% | 1.1% | ≤ 0.5% |
| Water Content | 1.5% | 2.8% | ≤ 3.0% |
| Residual Solvents | Complies | Complies | Complies |
Table 2: Example Batch Qualification Data
| Batch ID | Purity (HPLC) | Relative Potency (ADA Assay) | Notes |
| Reference Std | 99.5% | 1.00 | - |
| Batch X | 99.1% | 0.98 | Meets specifications. |
| Batch Y | 97.2% | 0.85 | Lower potency observed. |
| Batch Z | 98.8% | 1.02 | Meets specifications. |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stability of this compound (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of this compound in culture broth using high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pentostatin vs. Cladribine: A Comparative Analysis in Chronic Lymphocytic Leukemia (CLL) Models
For Immediate Release
In the landscape of therapeutic options for Chronic Lymphocytic Leukemia (CLL), the purine analogs pentostatin and cladribine have long been subjects of scientific inquiry. This guide presents a comparative analysis of these two agents, drawing upon preclinical data from in vitro CLL models to elucidate their respective mechanisms of action, cytotoxic effects, and induction of apoptosis. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the study of hematological malignancies.
Mechanism of Action: A Tale of Two Purines
This compound and cladribine, while both classified as purine analogs, exert their cytotoxic effects through distinct molecular pathways. This compound is a potent, non-competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[1] Inhibition of ADA leads to an accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP).[1][2] Elevated intracellular levels of dATP disrupt normal cellular processes, leading to DNA strand breaks and the initiation of apoptosis.[2] This mechanism of action renders this compound particularly effective during the S-phase of the cell cycle.
Conversely, cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a purine nucleoside analog that is resistant to degradation by ADA.[2] It is transported into cells and phosphorylated to its active triphosphate form, cladribine triphosphate (Cd-ATP). Cd-ATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, which in turn induces DNA strand breaks.[2] Unlike this compound, cladribine's cytotoxicity is not limited to a specific phase of the cell cycle. Furthermore, cladribine has been shown to affect the expression of key apoptosis-regulating proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2.[2]
Comparative Efficacy in CLL Models: In Vitro Data
Preclinical studies utilizing freshly isolated B-CLL cells provide quantitative insights into the comparative efficacy of this compound and cladribine. The following tables summarize key findings from these investigations.
Table 1: Comparative Cytotoxicity in B-CLL Cells
| Drug | Mean Antitumor Activity (%) ± S.D. |
| This compound (DCF) | 20% ± 3.16 |
| Cladribine (2-CdA) | 55% ± 4.72 |
Data from a study on freshly isolated B-CLL cells. Antitumor activity was evaluated using a soluble tetrazolium/formazan assay.
Table 2: Induction of Apoptosis in B-CLL Cells
| Drug | Apoptosis Induction |
| This compound (DCF) | Minor apoptotic pathway activation |
| Cladribine (2-CdA) | Significant activation of apoptosis |
Qualitative assessment based on DNA fragmentation analysis by gel electrophoresis and a cytofluorimetric method using propidium iodide.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Validating the Synergistic Effect of Pentostatin and Bendamustine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-neoplastic effects of combining pentostatin and bendamustine. The following sections detail the preclinical evidence, mechanistic rationale, and relevant experimental protocols to support further investigation into this promising therapeutic strategy.
The combination of purine analogs and alkylating agents has been a cornerstone of therapy for various hematologic malignancies. This guide focuses on the synergistic potential of two such agents: this compound, an adenosine deaminase (ADA) inhibitor, and bendamustine, a unique alkylating agent with a purine-like benzimidazole ring. Preclinical evidence suggests that the co-administration of these drugs can lead to enhanced cytotoxicity in cancer cells, particularly in chronic lymphocytic leukemia (CLL)[1].
Rationale for Synergy: A Dual-Pronged Attack on Cancer Cells
The synergistic interaction between this compound and bendamustine is rooted in their distinct but complementary mechanisms of action.
This compound's Role: As a potent inhibitor of adenosine deaminase, this compound leads to the intracellular accumulation of deoxyadenosine. This is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). Elevated levels of dATP inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. This depletion of the dNTP pool hampers DNA replication and repair, ultimately inducing apoptosis.
Bendamustine's Contribution: Bendamustine functions as a bifunctional alkylating agent, causing both intra- and inter-strand DNA cross-links. This extensive DNA damage triggers a robust DNA damage response (DDR), activating signaling pathways that can lead to cell cycle arrest and apoptosis.
The Synergistic Effect: The synergy arises from this compound's ability to cripple the cell's DNA repair machinery by depleting the dNTP pool. With a compromised ability to repair DNA, the cancer cell becomes exquisitely sensitive to the DNA damage inflicted by bendamustine. This two-pronged assault, inhibiting DNA repair while simultaneously causing extensive DNA damage, leads to a level of cytotoxicity greater than the additive effect of either drug alone. In vitro studies have demonstrated synergistic cytotoxicity when combining bendamustine with deoxyadenosine and this compound in primary CLL cells[1].
Quantitative Analysis of Synergistic Cytotoxicity
While specific studies isolating the synergistic effect of only this compound and bendamustine are limited, the available data strongly supports the enhanced efficacy of this combination. The following table summarizes hypothetical data based on the observed synergy between bendamustine and the deoxyadenosine/pentostatin combination to illustrate the expected outcomes in a preclinical setting.
| Treatment Group | Cell Line | IC50 (µM) | Combination Index (CI) | Apoptosis Rate (%) |
| Bendamustine | CLL Primary Cells | 15 | - | 25 |
| This compound (with deoxyadenosine) | CLL Primary Cells | 0.5 | - | 15 |
| Bendamustine + this compound (with deoxyadenosine) | CLL Primary Cells | Bendamustine: 5, this compound: 0.1 | < 1 (Synergistic) | 60 |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented here is illustrative of the expected synergistic effect.
Visualizing the Synergistic Mechanism and Experimental Workflow
To further elucidate the interplay between this compound and bendamustine, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of their synergistic action and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound and bendamustine synergy.
Caption: Experimental workflow for validating synergy.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., CLL primary cells or relevant cell lines)
-
Complete culture medium
-
This compound and Bendamustine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Drug Treatment: Treat the cells with serial dilutions of this compound, bendamustine, and the combination of both drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after drug treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
By following these protocols and leveraging the provided mechanistic insights, researchers can effectively validate and further explore the synergistic potential of this compound and bendamustine in various cancer models.
References
A Comparative Analysis of Apoptotic Pathways Triggered by Pentostatin and Fludarabine
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of the apoptotic pathways induced by the purine analogs pentostatin and fludarabine reveals distinct and overlapping mechanisms of action, providing critical insights for researchers, scientists, and drug development professionals in the field of oncology. This guide synthesizes available experimental data to offer a clear comparison of their effects on programmed cell death.
Executive Summary
This compound and fludarabine are mainstays in the treatment of various hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL). Their therapeutic efficacy is largely attributed to their ability to induce apoptosis in cancer cells. While both are purine analogs, their primary targets and downstream signaling cascades exhibit notable differences. This compound, a potent inhibitor of adenosine deaminase (ADA), triggers apoptosis primarily through the accumulation of deoxyadenosine and its triphosphate metabolite (dATP), leading to DNA strand breaks and activation of the intrinsic apoptotic pathway. Fludarabine, upon conversion to its active triphosphate form (F-ara-ATP), directly inhibits DNA synthesis and induces apoptosis through a broader mechanism involving caspase activation and modulation of key regulatory proteins.
Comparative Analysis of Apoptotic Mechanisms
| Feature | This compound | Fludarabine |
| Primary Target | Adenosine Deaminase (ADA) | DNA Polymerase, Ribonucleotide Reductase |
| Key Metabolite | deoxyadenosine triphosphate (dATP) | Fludarabine triphosphate (F-ara-ATP) |
| Primary Apoptotic Trigger | dATP accumulation leading to DNA strand breaks | Inhibition of DNA synthesis and repair |
| Key Signaling Pathways | Intrinsic (mitochondrial) pathway, p53 activation, TLR3 signaling | Intrinsic pathway, Caspase activation, NF-κB inhibition |
| Involvement of Bcl-2 Family | Modulates Bcl-2 family protein expression | Directly affects Bcl-2, Bax, and Mcl-1 levels |
Quantitative Analysis of Apoptotic Induction
Direct side-by-side quantitative comparisons of this compound and fludarabine in the same experimental setting are limited in publicly available literature. However, individual studies provide insights into their apoptotic potential.
One study investigating the in vitro effects of mitoxantrone in combination with either fludarabine or this compound on CLL cells provides some comparative data on apoptosis. When combined with mitoxantrone (0.25 µg/mL), this compound (0.16 µg/mL) showed a significantly enhanced apoptotic effect compared to each drug alone.[1] In contrast, the combination of mitoxantrone with fludarabine (1 µg/mL) did not demonstrate a significant additive apoptotic effect.[1]
Table 1: Apoptosis in CLL Cells Treated with Mitoxantrone in Combination with Fludarabine or this compound [1]
| Treatment | Mean % of Apoptotic Cells (Hypodiploid Peak) |
| Medium | 10.2 |
| Mitoxantrone (0.25 µg/mL) | 20.5 |
| Fludarabine (1 µg/mL) | 18.7 |
| Mitoxantrone + Fludarabine | 22.4 |
| This compound (0.16 µg/mL) | 19.8 |
| Mitoxantrone + this compound | 35.6* |
*p<0.001 compared to Mitoxantrone or this compound alone.
Data from another study on fludarabine provides quantitative values for its effect on key apoptotic regulatory proteins in CLL cells after 48 hours of incubation.
Table 2: Effect of Fludarabine on Apoptotic Regulatory Proteins in CLL Cells [2][3]
| Protein | Pre-treatment MFI (Mean ± SD) | Post-treatment MFI (Mean ± SD) | P-value |
| Bcl-2 | 331.71 ± 42.2 | 245.81 ± 52.2 | < 0.001 |
| Bax | 133.56 ± 35.7 | 154.33 ± 37.4 | 0.050 |
| p53 | 6.46 ± 1.4 | 15.32 ± 9.2 | 0.018 |
| Mcl-1 | 241.15 ± 44.0 | 204.28 ± 43.0 | 0.009 |
MFI: Median Fluorescence Intensity
Signaling Pathways
This compound-Induced Apoptosis
This compound's primary mechanism involves the inhibition of adenosine deaminase (ADA), leading to an accumulation of intracellular deoxyadenosine, which is then phosphorylated to dATP. High levels of dATP inhibit ribonucleotide reductase, depleting the cell of other deoxynucleotides necessary for DNA synthesis and repair. This metabolic imbalance results in DNA strand breaks, activating a p53-dependent apoptotic cascade. This cascade involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. A novel secondary mechanism suggests that this compound can also indirectly trigger Toll-like receptor 3 (TLR3) signaling, further contributing to its anti-cancer activity.
Caption: this compound-induced apoptotic pathway.
Fludarabine-Induced Apoptosis
Fludarabine is a prodrug that is dephosphorylated and then transported into the cell, where it is re-phosphorylated to its active form, F-ara-ATP. F-ara-ATP competitively inhibits DNA polymerases and ribonucleotide reductase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis. This disruption of DNA replication is a primary trigger for apoptosis. Fludarabine-induced apoptosis is also mediated by the activation of caspases.[4] Furthermore, fludarabine has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[2][3] It can also inhibit the pro-survival NF-κB signaling pathway.
Caption: Fludarabine-induced apoptotic pathway.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Fludarabine induces apoptosis in chronic lymphocytic leukemia--the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pentostatin and Forodesine in T-Cell Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two critical purine analogs, pentostatin and forodesine, for the treatment of T-cell leukemias. We will delve into their distinct mechanisms of action, compare their performance based on available preclinical and clinical data, and provide detailed experimental protocols for key studies.
At a Glance: this compound vs. Forodesine
| Feature | This compound (2'-deoxycoformycin) | Forodesine (Immucillin H) |
| Primary Target | Adenosine Deaminase (ADA) | Purine Nucleoside Phosphorylase (PNP) |
| Mechanism | Irreversible inhibition of ADA, leading to accumulation of deoxyadenosine and its toxic metabolite, dATP.[1][2] | Potent transition-state inhibition of PNP, leading to accumulation of deoxyguanosine and its toxic metabolite, dGTP.[3][4] |
| Primary Indication | Hairy Cell Leukemia, active in various T-cell malignancies like T-PLL and Sézary Syndrome.[1][5] | Investigated for T-cell Acute Lymphoblastic Leukemia (T-ALL) and Peripheral T-cell Lymphoma (PTCL).[3][6] |
| Administration | Intravenous (IV) Infusion.[1] | Both Intravenous (IV) and Oral formulations have been developed.[3][6] |
Mechanism of Action: Two Paths to Lymphocyte Apoptosis
This compound and forodesine both function by disrupting purine metabolism, a pathway essential for DNA synthesis and cell proliferation. However, they target different key enzymes, leading to the accumulation of distinct toxic metabolites. T-lymphocytes are particularly sensitive to this disruption due to their high levels of the necessary kinases and relatively low levels of deactivating nucleotidases.[7]
This compound is a potent, irreversible inhibitor of Adenosine Deaminase (ADA) .[2] By blocking ADA, this compound causes a buildup of deoxyadenosine. This is then phosphorylated by cellular kinases into deoxyadenosine triphosphate (dATP). The elevated intracellular levels of dATP inhibit ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, ultimately triggering apoptosis.[1]
Forodesine , on the other hand, is a rationally designed, transition-state analog that potently inhibits Purine Nucleoside Phosphorylase (PNP) .[3][4] PNP inhibition prevents the breakdown of deoxyguanosine (dGuo). The resulting accumulation of dGuo is then phosphorylated to deoxyguanosine triphosphate (dGTP). Similar to dATP, high intracellular concentrations of dGTP are cytotoxic, leading to an imbalance in the deoxynucleotide pool, inhibition of DNA synthesis, and programmed cell death.[6]
The following diagram illustrates their distinct points of intervention in the purine salvage pathway.
Preclinical Data Summary
Direct comparative preclinical studies are limited. However, available data allows for an assessment of their relative potency and toxicity in vitro. Forodesine has demonstrated potent activity in T-ALL cell lines, while a direct comparative study highlights differences in myelotoxicity.
| Parameter | This compound | Forodesine | Reference Cell Line / System |
| IC50 | Data not readily available in reviewed literature. Some studies suggest low direct in-vitro toxicity.[8] | 0.015 µM (in the presence of deoxyguanosine) | CEM-SS (T-ALL)[7] |
| Myelotoxicity | Higher toxicity to hematopoietic progenitor cells (HPCs) compared to Forodesine. | Lower in-vitro toxicity on lineage-committed HPCs. | CD34+ HPCs[5] |
Clinical Efficacy in T-Cell Leukemia
Clinical trials for this compound and forodesine have typically been conducted in separate patient populations, making direct comparison challenging. The following tables summarize key efficacy data from notable single-agent studies in various T-cell malignancies.
Table 1: Clinical Efficacy of this compound in T-Cell Malignancies
| Indication | Study | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| T-Prolymphocytic Leukemia (T-PLL) | EORTC Phase II | 6 | 33% | 0%[3] |
| T-PLL | Mercieca et al. | 55 | 45% | 9% (5 patients)[5] |
| Sézary Syndrome | Mercieca et al. | 16 | 62% | 19% (3 patients)[5] |
| Various T-Cell Malignancies | EORTC Phase II | 76 (evaluable) | 21% | 1.3% (1 patient)[9] |
Table 2: Clinical Efficacy of Forodesine in T-Cell Malignancies
| Indication | Study | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| Relapsed/Refractory T-ALL | Furman et al. (Phase II) | 34 | 32% | 21% (7 patients)[6] |
| Relapsed PTCL | Makita et al. (Phase I/II) | 41 | 24% | 10% (4 patients)[6] |
| Refractory CTCL | Duvic et al. (Phase I/II) | 64 | 27% | 3% (2 patients)[10] |
Safety and Tolerability Profile
Both agents are associated with significant, primarily hematologic, toxicities and an increased risk of infection due to their lymphocytotoxic effects.
Table 3: Comparison of Common and Severe Adverse Events
| Adverse Event Category | This compound | Forodesine |
| Hematologic | Leukopenia, thrombocytopenia, anemia, febrile neutropenia, myelosuppression.[11] | Lymphopenia, leukopenia, neutropenia, anemia, thrombocytopenia.[12] |
| Infections | Increased risk of opportunistic infections (can persist long after discontinuation).[7] | Increased risk of infections, including pneumonia.[12] |
| Gastrointestinal | Nausea, vomiting, diarrhea.[7] | Nausea, vomiting, diarrhea.[4] |
| Constitutional | Fatigue, fever, headache, skin rash.[7] | Fatigue, peripheral edema, headache, insomnia.[12] |
| Organ-Specific | Renal and neurologic toxicity (at high doses), hepatotoxicity (rare but severe).[7] | Liver transaminase increases, potential for secondary B-cell lymphomas.[6][12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for a key clinical trial and a representative in-vitro assay for each drug.
This compound: Clinical Trial Protocol (T-PLL)
This protocol is based on the European Organisation for Research and Treatment of Cancer (EORTC) Phase II trial for prolymphocytic leukemia.[3]
-
Patient Population: Patients with confirmed B-cell or T-cell prolymphocytic leukemia.
-
Treatment Regimen:
-
Induction: this compound at a dosage of 4 mg/m² administered intravenously.
-
Schedule: Given once a week for the first 3 weeks, then every other week for three additional doses.
-
Maintenance: For patients achieving at least a partial response, therapy was continued once a month for a maximum of 6 months.
-
-
Response Criteria: Response was assessed based on morphologic and immunologic criteria in blood and bone marrow.
-
Toxicity Monitoring: Regular monitoring of blood counts, liver enzymes, and serum creatinine levels.[3]
Forodesine: In-Vitro Apoptosis Assay Protocol
This protocol is based on preclinical studies evaluating forodesine's effect on leukemic lymphoblasts.[7]
-
Objective: To measure the induction of apoptosis in primary T-ALL or B-ALL lymphoblasts.
-
Methodology:
-
Cell Source: Leukemic blasts are isolated from patient bone marrow or peripheral blood samples.
-
Treatment: Cells are incubated with or without 2 µM forodesine and 20 µM deoxyguanosine (dGuo). The addition of dGuo is critical as forodesine's mechanism relies on preventing its breakdown.[7]
-
Incubation: Treated cells are cultured for specified time points (e.g., 24 or 48 hours).
-
Apoptosis Detection: Cell viability and apoptosis are measured using an Annexin V/Propidium Iodide binding assay, followed by analysis with flow cytometry.[3]
-
Conclusion
This compound and forodesine are both effective, lymphocytotoxic agents that disrupt purine metabolism, but through inhibition of different enzymatic targets—ADA and PNP, respectively. Clinical data from separate trials show meaningful response rates for both drugs in various subtypes of T-cell leukemia, with this compound being more established in T-PLL and forodesine showing promise in T-ALL.
The choice between these agents is complex and depends on the specific T-cell malignancy, prior treatments, and the patient's overall health profile. Forodesine's development as a potent, rationally designed PNP inhibitor represents a targeted approach born from understanding a specific congenital immunodeficiency. Preclinical data suggests forodesine may have a more favorable myelotoxicity profile compared to this compound.[5] However, this compound has a longer clinical history and has demonstrated efficacy in combination regimens. Future research, including direct comparative trials and studies combining these agents with other novel therapies, will be essential to fully define their optimal roles in the treatment landscape of T-cell leukemia.
References
- 1. This compound (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. This compound in prolymphocytic leukemia: phase II trial of the European Organization for Research and Treatment of Cancer Leukemia Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-Cell Prolymphocytic Leukemia: An Overview of Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Nipent) in T-cell malignancies. Leukemia Cooperative Group and the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First report of clinical response to venetoclax combination with this compound in T-cell-prolymphocytic leukemia (T-PLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epitranscriptomics modifier this compound indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Long term results with 2'deoxycoformycin in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound in the treatment of advanced hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to Pentostatin Therapy In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods for validating biomarkers of response to pentostatin, a purine analog used in the treatment of various hematological malignancies. We will explore potential biomarkers, detail experimental protocols for their assessment, and compare this compound with alternative therapies, supported by illustrative experimental data.
Introduction to this compound and the Need for Biomarker Validation
This compound (2'-deoxycoformycin) is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[1][2][3] By inhibiting ADA, this compound leads to the accumulation of deoxyadenosine and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP), within cells.[4] This accumulation disrupts DNA synthesis and repair, ultimately inducing apoptosis, particularly in lymphocytes which exhibit high ADA activity.[1][4] this compound is an approved treatment for hairy cell leukemia (HCL) and has shown activity in other lymphoid malignancies.[5][6][7][8]
Despite its efficacy in certain patient populations, response to this compound can vary. The identification and validation of predictive biomarkers are critical for patient stratification and the development of more effective therapeutic strategies. This guide focuses on in vitro methodologies to assess potential biomarkers that can predict sensitivity or resistance to this compound.
Potential In Vitro Biomarkers of this compound Response
Several cellular and molecular features have been proposed as potential biomarkers for this compound sensitivity. These can be broadly categorized as those directly related to its mechanism of action and those involving indirect anti-tumor effects.
-
Adenosine Deaminase (ADA) Activity: As the direct target of this compound, higher intracellular ADA activity may correlate with increased dependence on the purine salvage pathway, potentially rendering cells more susceptible to ADA inhibition.
-
Intracellular Deoxyadenosine Triphosphate (dATP) Accumulation: The cytotoxic effect of this compound is mediated by the buildup of dATP. Cells that efficiently convert deoxyadenosine to dATP following ADA inhibition are likely to be more sensitive.
-
Adenosine Deaminase (ADA) Gene Status: Mutations in the ADA gene can lead to the expression of a dysfunctional enzyme that is resistant to this compound, thereby conferring resistance.[9]
-
Toll-like Receptor 3 (TLR3) Signaling Competency: Recent evidence suggests that this compound's anti-tumor effect may be partly mediated by the immune system. This compound treatment can lead to the accumulation of endogenous RNA species that activate TLR3, triggering an anti-tumor immune response.[1][10] Therefore, a functional TLR3 signaling pathway within the tumor or surrounding immune cells could be a prerequisite for response.
-
Cell Lineage: Some studies suggest that certain T-cell lineages, such as γδ+ T-cells, may exhibit particular sensitivity to this compound.[11]
Comparative Analysis of this compound Biomarkers In Vitro
To illustrate how these biomarkers can be compared, the following table summarizes hypothetical data from a panel of cancer cell lines treated with this compound.
| Cell Line | Cancer Type | Basal ADA Activity (U/mg protein) | dATP Accumulation (fold change) | ADA Gene Status | TLR3 Expression (relative units) | This compound IC50 (µM) | Predicted Response |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 150 | 25 | Wild-type | 1.2 | 0.5 | Sensitive |
| JURKAT | T-cell Leukemia | 120 | 20 | Wild-type | 0.9 | 0.8 | Sensitive |
| RAJI | B-cell Lymphoma | 80 | 10 | Wild-type | 0.5 | 5.2 | Moderately Resistant |
| U-937 | Histiocytic Lymphoma | 50 | 5 | Wild-type | 0.2 | 15.8 | Resistant |
| K562 | Chronic Myeloid Leukemia | 25 | 2 | Wild-type | 0.1 | >50 | Resistant |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 135 | 8 | G216R Mutant | 1.1 | >50 | Resistant (ADA Mutation) |
| A549 | Lung Carcinoma | 10 | 1 | Wild-type | 1.5 | >50 | Resistant (Non-lymphoid) |
Caption: Illustrative data comparing potential biomarkers of this compound response across various cancer cell lines.
Comparison with Alternative Therapies
Several other agents are used in the treatment of diseases where this compound is indicated, primarily hairy cell leukemia. The choice of therapy can depend on patient-specific factors, including biomarker profiles.
| Therapeutic Agent | Mechanism of Action | Potential In Vitro Biomarkers of Response |
| Cladribine | Purine analog that causes DNA strand breaks.[1] | High deoxycytidine kinase activity (for phosphorylation), DNA repair deficiencies. |
| Vemurafenib | BRAF kinase inhibitor.[12][13][14] | Presence of the BRAF V600E mutation.[14] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) inhibitor.[15] | Constitutive B-cell receptor (BCR) signaling. |
| Rituximab | Anti-CD20 monoclonal antibody. | High CD20 expression on tumor cells. |
Experimental Protocols
Detailed methodologies for assessing the key biomarkers are provided below.
Measurement of Adenosine Deaminase (ADA) Activity
This protocol describes a colorimetric assay to determine ADA activity in cell lysates.
-
Cell Lysate Preparation:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
ADA Activity Assay:
-
Several commercial kits are available for the colorimetric measurement of ADA activity.[13][14] These assays are typically based on the quantification of inosine or ammonia produced from the deamination of adenosine.
-
In a 96-well plate, add cell lysate (containing 10-50 µg of protein) to each well.
-
Add the ADA assay buffer and substrate (adenosine) to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution which reacts with the product of the ADA reaction to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate the ADA activity based on a standard curve generated with known concentrations of the product (e.g., inosine or ammonia). Activity is typically expressed as Units per milligram of protein (U/mg).
-
Quantification of Intracellular dATP Levels by HPLC-MS/MS
This protocol outlines a method for the sensitive quantification of dATP in cell extracts.[5][9][11][16][17]
-
Cell Treatment and Extraction:
-
Plate cells at a desired density and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 60% methanol).
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant and dry it under a vacuum.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the nucleotides on a suitable column (e.g., a C18 reversed-phase column).
-
Use a gradient elution program with appropriate mobile phases (e.g., an ion-pairing reagent in an aqueous buffer and an organic solvent).
-
Detect and quantify dATP using the MS/MS detector in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for dATP.
-
Quantify the dATP concentration by comparing the peak area to a standard curve generated with known concentrations of dATP.
-
Normalize the results to the cell number or total protein content.
-
Assessment of TLR3 Activation
This protocol describes an in vitro assay to measure the activation of the TLR3 signaling pathway.
-
Cell Stimulation:
-
Measurement of Downstream Signaling:
-
Quantitative PCR (qPCR): Measure the upregulation of genes downstream of TLR3 signaling, such as IFNB1 (interferon-beta).
-
Extract total RNA from the treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in gene expression.
-
-
ELISA: Measure the secretion of interferon-beta protein into the cell culture supernatant.
-
Collect the cell culture medium from treated and control cells.
-
Perform an enzyme-linked immunosorbent assay (ELISA) using an antibody pair specific for interferon-beta.
-
Quantify the concentration of interferon-beta based on a standard curve.
-
-
Visualizing Pathways and Workflows
References
- 1. Cladribine & this compound Mnemonic for USMLE [pixorize.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical stability of this compound (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of cladribine, fludarabine and this compound on nucleotide metabolism in T- and B-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine Deaminase (ADA) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 8. Quantitative measurement of adenosine deaminase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epitranscriptomics modifier this compound indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. medscape.com [medscape.com]
- 14. Novel targeted treatments in hairy cell leukemia and other hairy cell-like disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicsofoncology.org [clinicsofoncology.org]
- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Toll-Like Receptor 3 Induces Interleukin-1 Receptor Antagonist Expression by Activating the Interferon Regulatory Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Pentostatin in Relapsed Leukemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pentostatin's long-term efficacy in the context of relapsed leukemia. While preclinical data on this compound in relapsed leukemia models is limited, this document synthesizes available clinical data in relevant leukemia subtypes and contrasts it with preclinical data for alternative therapies. This guide aims to offer a valuable resource for researchers designing future studies and for professionals in the field of drug development.
Executive Summary
This compound, a potent inhibitor of adenosine deaminase, has demonstrated significant clinical efficacy and durable remissions, particularly in patients with hairy cell leukemia (HCL), including those who have relapsed. However, a comprehensive evaluation of its long-term performance in preclinical models of other relapsed leukemias is not well-documented in publicly available literature. This guide presents the robust clinical outcomes of this compound in relapsed/refractory HCL and juxtaposes them with preclinical data for alternative agents, such as nelarabine and clofarabine, which have been studied in models of relapsed acute lymphoblastic leukemia (ALL). This comparative approach allows for an indirect assessment of potential efficacy and highlights the need for further preclinical investigation of this compound in a broader range of relapsed leukemia subtypes.
Data Presentation: Comparative Efficacy in Relapsed Leukemia
The following tables summarize the efficacy of this compound in the clinical setting of relapsed/refractory Hairy Cell Leukemia and the preclinical efficacy of alternative agents in relapsed Acute Lymphoblastic Leukemia models.
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Hairy Cell Leukemia
| Parameter | This compound | Citation |
| Patient Population | Relapsed/Refractory Hairy Cell Leukemia | [1][2][3][4] |
| Overall Response Rate | 84% - 96% | [1][2] |
| Complete Remission (CR) | 56% - 64% | [2][5] |
| Long-Term Remission | Durable remissions observed, with a significant portion of patients remaining in CR for over 10 years. | [1][3][5] |
| 5-Year Relapse-Free Survival (in CR patients) | 85% | [3] |
| 10-Year Relapse-Free Survival (in CR patients) | 67% | [3] |
Note: Data is derived from clinical studies in human patients with Hairy Cell Leukemia.
Table 2: Preclinical Efficacy of Alternative Agents in Relapsed Acute Lymphoblastic Leukemia (ALL) Models
| Agent | Leukemia Model | Key Efficacy Findings | Citation |
| Nelarabine | T-ALL Xenograft | Induced disease remission. Combination with other agents showed enhanced cytotoxicity. | [6][7] |
| Clofarabine | Pediatric ALL Xenograft | Showed activity as a single agent in heavily pretreated models. | [8][9] |
| Venetoclax | ALL Xenograft | Induced apoptosis in vitro and in vivo. | [10] |
| Daratumumab | T-ALL Xenograft | Effective in mouse models of immunodeficiency. | [11] |
| CAR T-cell Therapy | B-ALL Xenograft | Demonstrated profound anti-leukemia efficacy. | [12] |
Note: Data is derived from preclinical studies in animal models of Acute Lymphoblastic Leukemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for establishing a relapsed leukemia patient-derived xenograft (PDX) model and a general treatment protocol.
Protocol 1: Establishment of a Relapsed Leukemia Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for creating a PDX model from a patient with relapsed leukemia, a valuable tool for in vivo drug efficacy studies.[13]
-
Patient Sample Collection: Obtain bone marrow or peripheral blood samples from patients with relapsed acute leukemia with informed consent.
-
Mononuclear Cell Isolation: Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
-
Immunodeficient Mouse Model: Utilize highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are capable of supporting the engraftment of human hematopoietic cells.[12]
-
Xenotransplantation: Inject the isolated human leukemia cells (typically 1-5 x 10^6 cells) intravenously or intra-femorally into the immunodeficient mice.
-
Engraftment Monitoring: Monitor the engraftment of human leukemia cells in the peripheral blood or bone marrow of the mice using flow cytometry to detect human-specific markers (e.g., hCD45).
-
Establishment of Relapse Model: Once engraftment is established, mice can be treated with a standard-of-care chemotherapy agent. Subsequent regrowth of leukemia cells would represent a relapsed model. Alternatively, cells from a patient who has already relapsed can be directly xenotransplanted.
Protocol 2: In Vivo Efficacy Assessment of an Investigational Agent
This protocol provides a general framework for assessing the efficacy of a therapeutic agent in an established relapsed leukemia PDX model.
-
Model Establishment: Establish relapsed leukemia PDX models as described in Protocol 1.
-
Treatment Groups: Randomize mice with established leukemia into treatment and control groups.
-
Drug Administration: Administer the investigational agent (e.g., this compound) and any comparator agents (e.g., nelarabine, clofarabine) or vehicle control according to a predetermined dosing schedule and route of administration.
-
Monitoring of Disease Burden: Monitor leukemia progression by measuring the percentage of human leukemia cells in the peripheral blood or bone marrow via flow cytometry at regular intervals. Bioluminescence imaging can be used if leukemia cells are transduced with a luciferase reporter gene.
-
Survival Analysis: Monitor the survival of the mice in each treatment group. The primary endpoint is often overall survival.
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and complete blood counts.
-
Data Analysis: Analyze the data to determine the effect of the treatment on leukemia burden and survival. Statistical analysis, such as Kaplan-Meier survival curves and log-rank tests, should be employed.
Mandatory Visualizations
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of adenosine deaminase (ADA), a key enzyme in the purine salvage pathway. This leads to the accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are cytotoxic to lymphocytes as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, and also trigger apoptosis.
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Workflow for Preclinical Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the long-term efficacy of a therapeutic agent in a relapsed leukemia PDX model.
Caption: Workflow for in vivo assessment of this compound efficacy.
Logical Relationship: Therapeutic Options in Relapsed T-ALL
The treatment landscape for relapsed T-cell Acute Lymphoblastic Leukemia (T-ALL) is evolving, with several targeted and immunotherapeutic options emerging as alternatives or adjuncts to conventional chemotherapy.
Caption: Therapeutic landscape for relapsed T-ALL.
References
- 1. Long-term outcome following treatment of hairy cell leukemia with this compound (Nipent): a National Cancer Institute of Canada study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces durable remissions in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term follow-up of remission duration, mortality, and second malignancies in hairy cell leukemia patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term results for this compound and cladribine treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. Clofarabine in Pediatric Acute Relapsed or Refractory Leukemia: Where Do We Stand on the Bridge to Hematopoietic Stem Cell Transplantation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II study of clofarabine in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 13. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
Pentostatin and Checkpoint Inhibitors: A Synergistic Alliance in Solid Tumor Models
For Immediate Release
A compelling body of preclinical evidence suggests that the adenosine deaminase inhibitor, pentostatin, can significantly enhance the efficacy of PD-1 checkpoint inhibitors in solid tumor models. This synergy appears to be mediated by this compound's ability to stimulate the innate immune system, effectively turning "cold" tumors into "hot" tumors that are more susceptible to immunotherapy. This guide provides a comprehensive comparison of the experimental data supporting this combination therapy, detailed methodologies for key experiments, and a visual representation of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effect of this compound and anti-PD-1 therapy in a murine colorectal cancer model (CT26).
| Treatment Group | Mean Tumor Volume (mm³) on Day 10 | Standard Error of the Mean (SEM) | P-value vs. Untreated | P-value vs. Anti-PD-1 Alone |
| Untreated | ~1250 | ~150 | - | - |
| This compound Alone | ~1000 | ~120 | 0.1758 (not significant) | - |
| Anti-PD-1 Alone | ~750 | ~100 | 0.0054 | - |
| This compound + Anti-PD-1 | ~250 | ~50 | <0.0001 | 0.0464 |
| Immune Cell Infiltration | Observation |
| CD8+ T cells | A notable increase in the infiltration of CD8+ T cells was observed in the tumors of mice treated with this compound. |
Experimental Protocols
Murine Solid Tumor Model
The in vivo experiments utilized the CT26/NY-ESO-1 murine colorectal cancer cell line. BALB/c mice were subcutaneously injected with these cells to establish tumors.
Treatment Regimen
Once tumors were established, mice were randomized into four treatment groups:
-
Untreated Control: Received no treatment.
-
This compound Monotherapy: Administered systemically.
-
Anti-PD-1 Monotherapy: Administered systemically.
-
Combination Therapy: Received both this compound and anti-PD-1 systemically.
Tumor growth was monitored over time to assess the efficacy of the different treatment regimens.
Immunohistochemistry
To evaluate the tumor microenvironment, tumors were harvested from treated and untreated mice. Cryo-sections of the tumors were prepared and stained for the presence of CD8+ T cells using immunofluorescence. This technique allowed for the visualization and assessment of T lymphocyte infiltration into the tumor tissue.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
This compound's synergistic effect with anti-PD-1 therapy is believed to stem from its ability to modulate the tumor microenvironment. The proposed mechanism involves the following steps:
-
Inhibition of Adenosine Deaminase: this compound inhibits the enzyme adenosine deaminase.
-
Activation of Innate Immunity: This inhibition leads to the activation of the innate immune system within the tumor tissue, specifically through the Toll-like receptor 3 (TLR3) pathway.
-
Type I Interferon Production: The activation of TLR3 triggers the local production of type I interferons.
-
Immune Cell Infiltration: Type I interferons promote the infiltration of immune cells, particularly T cells, into the tumor.
-
Enhanced Checkpoint Blockade Efficacy: The increased presence of T cells within the tumor makes it more responsive to the effects of anti-PD-1 checkpoint inhibitors, which work by unleashing the anti-tumor activity of T cells.
Caption: Signaling pathway of this compound synergy with anti-PD-1.
Experimental Workflow
The following diagram illustrates the general workflow of the preclinical experiments that demonstrated the synergy between this compound and anti-PD-1 inhibitors.
Caption: Experimental workflow for in vivo synergy studies.
Conclusion
The preclinical data strongly support the synergistic anti-cancer activity of this compound when combined with anti-PD-1 checkpoint inhibitors in solid tumor models. By activating innate immunity and promoting T-cell infiltration, this compound can transform the tumor microenvironment to be more receptive to immunotherapy. These findings provide a solid rationale for further clinical investigation of this combination therapy in patients with solid tumors that are resistant to checkpoint inhibitors alone. The repurposing of this compound, a long-established drug, as an immunotherapeutic agent opens up new avenues for cancer treatment.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pentostatin
For researchers, scientists, and drug development professionals handling Pentostatin, a potent cytotoxic agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols minimizes the risk of exposure to personnel and prevents the release of this hazardous substance into the environment.
This compound and any materials that have come into contact with it are classified as cytotoxic waste and must be handled accordingly.[1] The primary recommended methods for disposal are incineration or chemical neutralization.[1][2] It is imperative to follow all federal, state, and local regulations governing cytotoxic waste disposal.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a protective gown, and eye protection.[4][5] All handling of this compound, including reconstitution and dilution, should be performed in a Class II Type B biological safety cabinet to minimize aerosol generation.[2]
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Immediately after use, all items contaminated with this compound, such as vials, syringes, needles, gloves, gowns, and any absorbent materials from spill cleanups, must be segregated from other laboratory waste.[1]
-
These items should be placed in clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1][6] These containers are typically color-coded, often red, and marked with the cytotoxic symbol.[1]
2. Chemical Decontamination (for spills and residual waste):
-
For spills or residual liquid waste, a 5% sodium hypochlorite solution (household bleach) can be used for chemical inactivation.[7][8][9]
-
In the event of a spill, lightly wet the this compound powder with water to prevent dusting before applying the bleach solution.[2]
-
After applying the bleach solution and allowing for an appropriate contact time (a minimum of 10 minutes is a general recommendation, though specific protocols may vary), the area should be thoroughly cleaned with soap and water.[2]
3. Final Disposal:
-
Sealed cytotoxic waste containers should be stored in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste disposal company.
-
The ultimate disposal of this compound waste should be through high-temperature incineration by a specialized waste management service.[2]
Quantitative Data for Disposal
While detailed experimental protocols for this compound inactivation are not extensively published, the most consistently recommended chemical deactivating agent is sodium hypochlorite.
| Parameter | Guideline |
| Decontaminating Agent | Sodium Hypochlorite Solution |
| Recommended Concentration | 5% |
| Application | Treatment of spills and waste prior to disposal |
Experimental Protocol: Spill Decontamination
This protocol outlines the general steps for the decontamination of a manageable laboratory spill of this compound.
-
Restrict Access: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, a gown, and eye protection. For larger spills or significant aerosol risk, a respirator may be necessary.[2]
-
Contain the Spill: If the spill is liquid, cover it with absorbent pads. If it is a powder, gently cover it with damp absorbent pads to avoid making it airborne.[2]
-
Apply Decontaminant: Prepare a 5% sodium hypochlorite solution. Carefully apply the solution to the spill area, ensuring complete coverage.
-
Allow Contact Time: Let the decontaminant sit for at least 10 minutes to ensure inactivation.
-
Clean the Area: Using fresh absorbent pads, clean the area from the outside in.
-
Rinse: Thoroughly wipe the area with detergent and water.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste in the designated containers.[1][6]
-
Wash Hands: After removing PPE, wash your hands thoroughly with soap and water.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. obaid.info [obaid.info]
- 3. medline.com [medline.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. globalrph.com [globalrph.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
